Silver protein
Description
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Properties
CAS No. |
9015-51-4 |
|---|---|
Molecular Formula |
C228H316Cl3FN24O9S8 |
Molecular Weight |
3919 g/mol |
IUPAC Name |
1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methoxyphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C29H41N3O2S.3C29H41N3OS.3C28H38ClN3OS.C28H38FN3OS/c1-3-17-32(24-11-15-27-28(20-24)35-29(30)31-27)18-16-22-4-6-23(7-5-22)19-25(33)12-8-21-9-13-26(34-2)14-10-21;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-23-8-10-24(11-9-23)19-26(33)14-12-22-6-4-21(2)5-7-22;1-3-16-32(25-12-14-27-28(20-25)34-29(30)31-27)17-15-22-7-9-24(10-8-22)19-26(33)13-11-23-6-4-5-21(2)18-23;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-22-8-10-23(11-9-22)19-26(33)14-12-24-7-5-4-6-21(24)2;1-2-16-32(24-12-14-26-27(19-24)34-28(30)31-26)17-15-21-3-5-22(6-4-21)18-25(33)13-9-20-7-10-23(29)11-8-20;1-2-15-32(24-11-13-26-27(19-24)34-28(30)31-26)16-14-20-6-8-22(9-7-20)18-25(33)12-10-21-4-3-5-23(29)17-21;2*1-2-16-32(23-12-14-26-27(19-23)34-28(30)31-26)17-15-20-7-9-21(10-8-20)18-24(33)13-11-22-5-3-4-6-25(22)29/h8-10,12-14,22-24H,3-7,11,15-20H2,1-2H3,(H2,30,31);4-7,12,14,23-25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);4-6,11,13,18,22,24-25H,3,7-10,12,14-17,19-20H2,1-2H3,(H2,30,31);4-7,12,14,22-23,25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);7-11,13,21-22,24H,2-6,12,14-19H2,1H3,(H2,30,31);3-5,10,12,17,20,22,24H,2,6-9,11,13-16,18-19H2,1H3,(H2,30,31);2*3-6,11,13,20-21,23H,2,7-10,12,14-19H2,1H3,(H2,30,31) |
InChI Key |
XPWQELRNNHACHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)OC)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC(=CC=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC(=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2F)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2Cl)C3CCC4=C(C3)SC(=N4)N |
physical_description |
Mild form: Brown, dark brown, or almost black solid; Strong form: Pale yellowish-orange to brownish-black solid; Both forms are odorless, somewhat hygroscopic, and soluble in water; [Merck Index] Pale yellow or brown odorless powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Fundamental Concepts and Historical Trajectories of Silver Protein Research
Historical Evolution of Silver-Biomolecule Scientific Inquiry
The use of silver in contexts related to biology and medicine has a long and varied history, evolving from empirical observations to sophisticated scientific investigations.
The historical application of silver for its perceived therapeutic properties dates back millennia. Ancient civilizations, including the Egyptians, Greeks, and Romans, utilized silver to prevent spoilage of liquids and to treat wounds. crystal-colloidals.combnatrl.com The Phoenicians, for instance, stored water, wine, and vinegar in silver vessels to maintain their freshness. mdpi.com Hippocrates, the renowned Greek physician, is said to have described the use of silver for wound healing. crystal-colloidals.com In ancient China and India, silver also held a place in traditional medicine. crystal-colloidals.com The earliest recorded medicinal use of silver dates back to the Han Dynasty in China around 1500 B.C.E. nih.gov
By the 18th and 19th centuries, these empirical uses began to transition into more formal medical and scientific practices. In the 1700s, physicians began using silver nitrate (B79036) to treat skin ulcers and wounds. srebrnakapljica.si A significant development occurred in the 1720s when German physicist Johann Heinrich Schulze demonstrated that the darkening of silver salts was caused by light, not heat, a foundational discovery for later photochemical applications. sciencehistory.org In the 1770s, Swedish chemist Carl Wilhelm Scheele further elucidated this process, recognizing it as a reduction to metallic silver. sciencehistory.org The 19th century saw the scientific confirmation of silver's antimicrobial properties, which paved the way for its broader application in medicine. mdpi.com For example, silver nitrate solutions were used to prevent infections, a practice that continued until the advent of antibiotics. mdpi.comnih.gov The late 19th century also marked the development of colloidal silver, a solution of silver particles suspended in water, with Michael Faraday's work in 1857 laying the groundwork for its creation. crystal-colloidals.com
The scientific study of silver-protein interactions has undergone significant transformations, moving from macroscopic observations to nanoscale investigations. A major shift occurred with the advent of nanotechnology, which allowed for the synthesis and characterization of silver nanoparticles (AgNPs). mdpi.com This has opened new avenues for research into how these nanoparticles interact with biological molecules, particularly proteins. researchgate.net
Initially, research focused on the general antimicrobial properties of silver compounds. However, the ability to create well-defined silver nanoparticles has enabled more detailed studies of the specific interactions between silver and proteins. cytodiagnostics.com This includes understanding how proteins adsorb onto the surface of AgNPs, a phenomenon that can alter the protein's structure and function. dovepress.com
A key concept that emerged is the "protein corona," a layer of proteins that forms around nanoparticles when they enter a biological fluid. researchgate.netescholarship.org The composition and structure of this corona are now recognized as critical factors influencing the biological identity and effects of the nanoparticles. dovepress.comnih.gov The study of the protein corona represents a paradigm shift from viewing nanoparticles as simple entities to understanding them as complex nanoparticle-protein conjugates. escholarship.org
Modern analytical techniques have been instrumental in advancing this field. Methods like mass spectrometry, circular dichroism spectroscopy, and various microscopy techniques allow for the detailed characterization of silver-protein complexes. mdpi.comsciopen.com These tools have enabled researchers to investigate the binding affinities between proteins and AgNPs, identify the specific proteins that form the corona, and study the conformational changes that proteins undergo upon binding. sciopen.comresearchgate.net Furthermore, computational modeling has become an increasingly important tool for predicting and understanding these interactions at a molecular level. nih.gov The development of artificial intelligence, particularly models like AlphaFold-2, is also beginning to impact the field by enabling more accurate predictions of protein structures and their interactions with other molecules, including silver. acm.org
Conceptual Foundations of Protein-Silver Complexation and Nanoconjugates
The interaction between proteins and silver at the nanoscale results in the formation of complex structures with unique properties. Understanding the nature of these structures and the theoretical principles governing their formation is crucial for their application.
Protein-silver nano-architectures encompass a variety of structures where proteins and silver nanoparticles are combined. These can range from simple conjugates formed by the adsorption of a single protein layer onto a silver nanoparticle to more complex, engineered structures. cytodiagnostics.comnih.gov The formation of these architectures can be achieved through two primary methods: passive adsorption and covalent bonding. cytodiagnostics.com
Passive adsorption relies on electrostatic and hydrophobic interactions between the protein and the silver nanoparticle surface. cytodiagnostics.com The pH of the environment plays a crucial role in this process, as it influences the surface charge of both the protein and the nanoparticle. cytodiagnostics.com Covalent coupling, on the other hand, involves the formation of a chemical bond between the protein and a functionalized silver nanoparticle, often utilizing linkers like polyethylene (B3416737) glycol (PEG) to enhance stability and flexibility. cytodiagnostics.com
The resulting nano-architectures can vary significantly in their properties. For instance, protein-capped silver nanoparticles, where a layer of protein encapsulates a silver core, are often more stable and biocompatible than bare nanoparticles. acs.org The type of protein used can also influence the shape of the resulting nanoparticles. researchgate.net Researchers have also developed methods to create more complex structures, such as bimetallic silver-gold nanoparticles templated by protein scaffolds like clathrin. stanford.edu These diverse nano-architectures offer a wide range of potential applications due to their combined biological and material properties. nih.gov
When nanoparticles are introduced into a biological fluid, they are rapidly coated by a layer of proteins, forming what is known as the "protein corona". researchgate.netescholarship.orgnih.gov This process is highly dynamic and selective, with the final composition of the corona depending on a multitude of factors. nih.gov The theoretical understanding of protein corona formation is essential for predicting the biological fate and impact of nanomaterials.
The formation of the protein corona is often described as having two components: a "hard corona" and a "soft corona". nih.gov The hard corona consists of proteins that are tightly bound to the nanoparticle surface with high affinity and slow exchange rates. nih.gov The soft corona, in contrast, is composed of loosely bound proteins with lower affinity and faster exchange rates. nih.gov
The Vroman effect is a key theoretical concept that describes the dynamic nature of protein adsorption. dovepress.comacs.org It posits that upon initial exposure to a biological fluid, the most abundant proteins, which may have lower affinity, are the first to adsorb to the nanoparticle surface. dovepress.com Over time, these are displaced by less abundant proteins that have a higher affinity for the surface. dovepress.com
Several factors influence the composition and structure of the protein corona, including the physicochemical properties of the nanoparticle (size, shape, surface charge, and material) and the characteristics of the biological environment (protein composition and concentration). nih.govacs.org For instance, studies have shown that the curvature of silver nanoparticles can affect the composition of the protein corona. nih.gov The properties of the proteins themselves, such as their hydrophobicity and secondary structure (e.g., the amount of β-sheets and α-helices), also play a significant role in determining their binding affinity to the nanoparticle surface. nih.gov The interaction between proteins and the nanoparticle surface can also induce conformational changes in the proteins, which can affect their biological function. dovepress.com
Advanced Methodologies for the Synthesis of Protein Stabilized Silver Nanostructures
Bio-Inspired and Environmentally Benign Synthesis Routes
Green synthesis approaches leverage biological entities to reduce silver ions and stabilize the resulting nanoparticles, offering an eco-friendly alternative to conventional chemical methods. mdpi.comrsc.org These methods are cost-effective and often result in nanoparticles with enhanced biocompatibility. taylorfrancis.comresearchgate.net
Microorganisms such as bacteria, fungi, and yeasts are increasingly utilized for the synthesis of silver nanoparticles due to their rapid growth rates and ability to be cultivated under ambient conditions of temperature, pH, and pressure. journal-asia.education The synthesis can occur either intracellularly or extracellularly.
The mechanism of microbial synthesis is often a defense response to the toxicity of silver ions in their environment. Bacterial cells, for instance, have evolved resistance mechanisms that facilitate the conversion of reactive silver ions (Ag+) into stable, elemental silver (Ag0). researchgate.net This bioreduction is frequently mediated by enzymes present within the microbial cells or secreted into the surrounding medium. taylorfrancis.com One key enzyme implicated in this process is NADH-dependent nitrate (B79036) reductase. researchgate.netfrontiersin.org
In intracellular synthesis, which is common in Gram-negative bacteria, membrane proteins transport silver ions into the cell where enzymatic reduction occurs. nih.gov Extracellular synthesis, on the other hand, involves enzymes present on the cell wall or secreted proteins that reduce silver ions externally. nih.govnih.gov This latter method is often preferred as it simplifies the downstream processing and recovery of the nanoparticles. researchgate.net Various microbial species have been successfully employed for AgNP synthesis, as detailed in the table below.
| Microorganism | Synthesis Location | Key Mediating Molecules | Reference |
| Pseudomonas stutzeri | Intracellular | Membrane proteins | nih.gov |
| Escherichia coli | Metabolism-linked | Cellular machinery | |
| Bacillus cereus | Extracellular | Not specified | journal-asia.education |
| Aspergillus flavus | Extracellular | Secreted proteins/enzymes | nih.gov |
| Fungi (general) | Intracellular/Extracellular | Bioactive metabolites | nih.gov |
The use of plant extracts for the synthesis of silver nanoparticles is a rapidly growing field of green nanotechnology. mdpi.com This method is advantageous due to the wide availability of plants, the simplicity of the process, and the dual role of plant-derived compounds as both reducing and stabilizing agents. emerald.comnih.gov Different parts of the plant, including leaves, stems, roots, and fruits, can be used to prepare extracts for this purpose. frontiersin.org
The primary mechanism involves the reduction of silver ions by phytochemicals present in the plant extract. researchgate.net These bioactive compounds include a wide array of molecules such as flavonoids, terpenoids, polyphenols, alkaloids, and proteins. mdpi.comnih.govresearchgate.net These molecules donate electrons for the reduction of Ag+ to Ag0, leading to the formation of silver nuclei which then grow into nanoparticles. researchgate.net The proteins and other biomolecules in the extract also adsorb onto the surface of the newly formed nanoparticles, acting as capping agents that prevent aggregation and enhance their stability. nih.govfrontiersin.org
The characteristics of the synthesized nanoparticles, such as size and shape, can be influenced by factors like the plant species, the concentration of the extract, reaction temperature, and pH. emerald.com
| Plant Species | Plant Part Used | Key Phytochemicals Involved | Resulting Nanoparticle Size (nm) | Reference |
| Ficus carica | Leaf | Not specified | Not specified | nih.gov |
| Olea europaea | Leaf | Not specified | 15-40 | nih.gov |
| Conocarpus lancifolius | Not specified | Not specified | 5-30 | frontiersin.org |
| Various medicinal plants | Leaves | Polysaccharides, amino acids, proteins | Not specified | scipublications.com |
The enzymatic synthesis of silver nanoparticles represents a more controlled and specific bio-inspired approach. researchgate.net Enzymes, either in purified form or as part of a crude cellular extract, can act as catalysts for the reduction of silver ions. taylorfrancis.comnih.gov This method offers the potential for greater control over the size and morphology of the nanoparticles due to the specific catalytic action of the enzymes.
A key enzyme involved in this process is nitrate reductase, which has been identified in various microorganisms and is believed to play a significant role in the bioreduction of silver ions. researchgate.netfrontiersin.org The mechanism often involves the transfer of electrons from a donor molecule, such as NADH, to the silver ions, facilitated by the enzyme. frontiersin.org
Besides reductases, other enzymes and proteins can also participate in the synthesis and stabilization of AgNPs. frontiersin.org For example, studies have shown that enzymes can become immobilized on the surface of nanoparticles, forming a stable conjugate that can even exhibit enhanced catalytic activity. ijnnonline.net Fungal amylase and cellulase (B1617823) activities, for instance, have been shown to increase in the presence of green-synthesized AgNPs. ijnnonline.net The interaction between enzymes and nanoparticles typically occurs through adsorption via various forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, which helps in maintaining the enzyme's structural integrity. ijnnonline.net
Chemical Synthesis Approaches Employing Protein-Based Stabilization
While bio-inspired routes are gaining prominence, chemical synthesis methods remain crucial for producing well-defined and highly stable protein-stabilized silver nanoparticles. These methods offer precise control over reaction parameters, leading to nanoparticles with tailored properties.
In protein-templated synthesis, the choice of the silver precursor is a critical factor that influences the reaction kinetics and the final properties of the nanoparticles. Silver nitrate (AgNO₃) is the most commonly used precursor due to its high solubility, stability, and cost-effectiveness. nih.govnih.gov Other silver salts, such as silver perchlorate (B79767) (AgClO₄) and silver tetrafluoroborate (B81430) (AgBF₄), have also been explored and can lead to different reaction rates. nih.gov
The reduction of silver ions to elemental silver is typically achieved using chemical reducing agents. nih.gov Common reducing agents include sodium borohydride (B1222165) (NaBH₄), which is a strong reducing agent leading to rapid nanoparticle formation, and milder reducing agents like sodium citrate (B86180), which also acts as a stabilizing agent. nih.govnih.gov The choice of reducing agent significantly impacts the size and size distribution of the resulting nanoparticles. mdpi.com In some methods, the protein itself, particularly amino acid residues like tryptophan and tyrosine, can contribute to the reduction of silver ions.
The general mechanism involves the reduction of Ag+ ions to form silver atoms (Ag0), which then nucleate to form small clusters. These clusters subsequently grow into larger nanoparticles. The presence of a protein template helps to control the nucleation and growth processes, leading to more uniform nanoparticles.
Proteins play a dual role in the synthesis of silver nanoparticles, acting as both reducing and, more importantly, stabilizing and capping agents. taylorfrancis.comnih.gov As capping agents, proteins adsorb onto the surface of the nanoparticles, preventing their aggregation through steric and electrostatic repulsion. nih.govjscimedcentral.com This protein corona enhances the colloidal stability of the nanoparticles in various environments, including under acidic conditions. acs.org
The interaction between proteins and silver nanoparticles is complex and involves various functional groups on the protein. Thiol groups from cysteine residues can form strong covalent bonds with the silver surface. jscimedcentral.comresearchgate.net Amino groups also exhibit a strong affinity for silver. jscimedcentral.com These interactions lead to the formation of a stable protein layer around the nanoparticle. researchgate.net Bovine Serum Albumin (BSA) is a widely studied protein for this purpose due to its availability and well-characterized structure. jscimedcentral.com
The presence of the protein capping layer not only stabilizes the nanoparticles but also imparts biocompatibility and provides functional handles for further modification, which is crucial for biomedical applications. jscimedcentral.comscielo.br The protein layer can also influence the biological activity of the nanoparticles. scielo.br
| Protein/Macromolecule | Role in Synthesis | Key Interactions | Reference |
| Bovine Serum Albumin (BSA) | Stabilizing/Capping Agent | Electrosteric stabilization | jscimedcentral.com |
| Fungal Proteins | Reducing/Stabilizing Agent | Covalent S-Ag and N-Ag bonds | researchgate.net |
| Type 1 Collagen | Reducing/Stabilizing Agent | Not specified | frontiersin.org |
| Sericin | Reducing Agent | Not specified | dovepress.com |
Physicochemical Parameters Governing Silver-Protein Nanoconjugate Formation
The synthesis of protein-stabilized silver nanoparticles is highly sensitive to the conditions of the reaction environment. Parameters such as pH, temperature, incubation time, reactant concentrations, solvent properties, and ionic strength all play a crucial role in the nucleation and growth of the nanoparticles, as well as their subsequent stabilization by the protein. nih.gov
The pH of the reaction medium is a critical factor that significantly influences the size, shape, and stability of the synthesized silver nanoparticles. genspark.ai Generally, alkaline conditions are more favorable for the synthesis of smaller and more stable silver nanoparticles. acs.org This is attributed to the increased reducing ability of the protein molecules at higher pH levels. For instance, studies have shown that the formation of silver nanoparticles is more intensive in alkaline environments, resulting in smaller nanoparticles. acs.org Conversely, acidic pH ranges, typically between 3 and 6, can lead to nanoparticle aggregation and reduced stability. genspark.aiscielo.br The color of the nanoparticle solution, which is an indicator of nanoparticle formation and size, also varies with pH, with distinct color changes observed at different pH levels due to surface plasmon resonance. genspark.ai
Temperature is another key parameter that affects the kinetics of the reaction. An increase in temperature generally accelerates the rate of silver ion reduction, leading to a faster formation of nanoparticles. researchgate.net This can also influence the size of the nanoparticles, with some studies reporting that moderately elevated temperatures promote the formation of smaller nanoparticles. However, there is an optimal temperature range for synthesis, as excessively high temperatures can lead to aggregation and a decrease in the stability of the nanoconjugates. researchgate.net Research has demonstrated a nearly linear relationship between the maximum absorbance, indicating nanoparticle yield, and temperature within a specific range. researchgate.net
| pH | Temperature (°C) | Observed Effect on Silver Nanoparticle Synthesis | Reference |
|---|---|---|---|
| 4 | N/A | Results in a yellow-colored solution. | genspark.ai |
| 5 | N/A | Produces a brown-colored solution. | genspark.ai |
| 7-9 | N/A | Tendency for an increase in nanoparticle size. | genspark.ai |
| 11 | N/A | Yields a dark brown solution, indicating smaller, stable nanoparticles. | genspark.ai |
| Alkaline | High | Intensive synthesis of smaller nanoparticles. | acs.org |
| 9.45 | 49.8 | Optimized conditions for the synthesis of silver nanoparticles with an average size of 43.71 nm. | mdpi.com |
The duration of the reaction, or incubation time, is a crucial parameter for ensuring the complete reduction of silver ions and the formation of stable nanoparticles. nih.gov Monitoring the reaction over time, often through UV-Vis spectroscopy, reveals an increase in the absorbance at the characteristic surface plasmon resonance peak of silver nanoparticles, indicating their progressive formation. nih.gov The reaction kinetics show that the intensity of this peak increases with time until it reaches a plateau, signifying the completion of the reaction. researchgate.net The optimal incubation time can vary depending on other reaction parameters such as temperature and reactant concentrations. For instance, one study identified an optimal processing time of approximately 30.48 minutes at 70°C for the synthesis of silver nanoparticles.
The ratio of the concentrations of the silver salt (e.g., silver nitrate) to the protein is a determining factor in controlling the size, morphology, and stability of the resulting nanoconjugates. The protein acts as both a reducing agent and a capping agent, preventing the aggregation of the newly formed nanoparticles. nih.gov A higher concentration of the protein relative to the silver ions generally leads to the formation of smaller and more stable nanoparticles. This is because a greater number of protein molecules are available to cap the nanoparticles, thereby preventing their growth and aggregation. nih.gov Conversely, an insufficient amount of protein can result in the formation of larger, aggregated particles. The concentration of silver nitrate has also been identified as a significant determinant of the final yield of the nanoparticles. mdpi.com
| Incubation Time | Reactant/Condition | Effect on Silver Nanoparticle Synthesis | Reference |
|---|---|---|---|
| 24 hours onwards | Spent mushroom substrate with silver nitrate solution | Solution turned yellow, indicating the formation of silver nanoparticles. | nih.gov |
| 30.48 minutes | Oregano extract with 1 mM AgNO3 at 70°C | Optimal time for synthesizing nanoparticles with a mean size of 33 nm. | |
| 213.2 minutes | Ethanolic fraction of Lepechinia meyenii with silver nitrate | Optimized time for synthesizing nanoparticles of 43.71 nm. | mdpi.com |
| Up to 240 minutes | Lepechinia meyenii extract | Absorbance increased with time, reaching a maximum at 240 minutes. | mdpi.com |
| N/A | Doubling protein-polymer concentration | Results in greater stability and restricted growth of nanoparticles. | nih.gov |
| N/A | Increasing BSA concentration | The size of silver nanoparticles first decreases and then increases. | rsc.org |
The properties of the solvent, such as its polarity, play a significant role in the synthesis and stability of silver-protein nanoconjugates. The solvent can influence the conformation of the protein, which in turn affects its ability to reduce silver ions and stabilize the nanoparticles. nih.gov The dielectric constant of the solvent has been shown to have an important impact on the optical properties, size distribution, morphology, and stability of silver nanoparticles dispersed in a resin. researchgate.net
The ionic strength of the reaction medium is another critical factor that can affect the stability of the nanoconjugates. The presence of ions in the solution can influence the electrostatic interactions between the nanoparticles and the protein, as well as between the nanoparticles themselves. High ionic strength can lead to the screening of surface charges on the nanoparticles, reducing the electrostatic repulsion between them and potentially causing aggregation. nih.gov However, the formation of a protein corona around the nanoparticles can enhance their stability over a broad range of ionic strengths. acs.org The interaction between proteins and nanoparticles can be modulated by the ionic strength of the solution, with different binding mechanisms observed at low and high ionic strengths. nih.gov
| Parameter | Condition | Observed Effect on Silver-Protein Nanoconjugate Formation | Reference |
|---|---|---|---|
| Solvent Polarity | Changes in solvent polarity | Alters the net charge and hydration shell of protein molecules, affecting solubility and nanoconjugate formation. | nih.gov |
| Solvent Dielectric Constant | Varying dielectric constant in epoxy resin | Impacts optical properties, size distribution, morphology, and stability of silver nanoparticles. | researchgate.net |
| Ionic Strength | High ionic strength | Can lead to aggregation by screening surface charges and reducing electrostatic repulsion. | nih.gov |
| Ionic Strength | Low ionic strength | Protein binding may involve specific regions of the protein. | nih.gov |
| Ionic Strength | Higher ionic strength | Protein binding may occur with different parts of the protein compared to low ionic strength. | nih.gov |
| Ionic Strength | Presence of a protein corona | Can stabilize nanoparticles over a broad range of ionic strengths. | acs.org |
Comprehensive Characterization Techniques for Silver Protein Complexes
Advanced Spectroscopic Probes for Molecular Interactions and Structural Integrity
Spectroscopic methods are invaluable for elucidating the intricate details of silver-protein interactions at the molecular level. These techniques provide insights into the binding mechanisms, conformational changes in the protein structure, and the elemental composition of the complex.
Plasmonic Resonance Analysis via Ultraviolet-Visible Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing silver-protein complexes, primarily through the analysis of the Localized Surface Plasmon Resonance (LSPR) of silver nanoparticles (AgNPs). pexacy.comnih.gov The LSPR is a phenomenon where the collective oscillation of conduction electrons in the metal nanoparticle is excited by incident light, resulting in a strong absorption peak in the UV-Vis spectrum. rsc.org The position and shape of this peak are highly sensitive to the size, shape, and the dielectric environment of the nanoparticles. mdpi.commdpi.com
When proteins bind to the surface of AgNPs, they alter the local refractive index, causing a red-shift (a shift to longer wavelengths) in the LSPR peak. nih.gov This shift serves as direct evidence of protein adsorption and the formation of a protein corona. For instance, the functionalization of AgNPs with anti-gIgG resulted in a red-shift of the LSPR peak from 430 nm to 452 nm. nih.gov The magnitude of this shift can provide information about the thickness and density of the protein layer. Furthermore, changes in the LSPR peak, such as broadening, can indicate nanoparticle aggregation, which may be induced or inhibited by protein binding. nih.gov
| Nanoparticle System | Initial LSPR Peak (nm) | LSPR Peak after Protein Interaction (nm) | Observed Shift (nm) | Reference |
| AgNPs and anti-gIgG | 430 | 452 | 22 | nih.gov |
| Silver Nanoprisms (in-plane dipole resonance) | 640 | Not specified | Not specified | rsc.org |
| Silver Nanoprisms (in-plane quadrupole resonance) | 470 | Not specified | Not specified | rsc.org |
| Silver Nanoprisms (out of plane quadrupole resonance) | 340 | Not specified | Not specified | rsc.org |
| AgNPs synthesized with Hydrazine Hydrate in PVA | ~418 | Not specified | Not specified | mdpi.com |
Vibrational Fingerprinting by Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" of the silver-protein complex, revealing details about the chemical bonds and functional groups involved in the interaction. nih.govmjcce.org.mknih.gov
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. mdpi.com When proteins interact with silver nanoparticles, changes in the positions and intensities of the amide I and amide II bands are often observed. These bands are characteristic of the protein's secondary structure. For example, a shift in the amide I band (primarily C=O stretching) can indicate alterations in the α-helix and β-sheet content of the protein upon binding to silver. mdpi.com This suggests that the protein undergoes conformational changes to accommodate the nanoparticle. rsc.org
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information. nih.govmt.com It is particularly sensitive to non-polar bonds and can be used in aqueous solutions. mt.com Surface-Enhanced Raman Spectroscopy (SERS) is a powerful variant where the Raman signal of molecules adsorbed onto a nanostructured silver surface is dramatically amplified. nih.govacs.org This enhancement allows for the detection of subtle changes in the protein's vibrational modes upon interaction with the silver surface, providing insights into the specific amino acid residues involved in the binding. acs.org
| Spectroscopic Technique | Key Observables | Information Gained | Reference |
| FTIR Spectroscopy | Amide I and Amide II band shifts | Changes in protein secondary structure (α-helix, β-sheet) | mdpi.comnih.gov |
| Involvement of functional groups (e.g., C=O, N-H) in binding | rsc.org | ||
| Raman Spectroscopy | Changes in vibrational modes | Molecular fingerprint, identification of specific bonds | nih.gov |
| Low-frequency modes | Crystal lattice structure information | mt.com | |
| SERS | Enhanced Raman signals | Identification of amino acid residues at the binding interface | acs.org |
| High-sensitivity detection of conformational changes | acs.org |
Fluorescence Quenching and Energy Transfer for Binding Dynamics
Fluorescence spectroscopy is a highly sensitive technique used to study the binding affinity and mechanism between proteins and silver nanoparticles. jelsciences.com Proteins often contain intrinsic fluorophores, such as the amino acids tryptophan and tyrosine, which emit light upon excitation. rsc.orgnih.gov When silver nanoparticles bind to a protein, they can "quench" or decrease the fluorescence intensity of these residues. rsc.orgresearchgate.net
This quenching can occur through two primary mechanisms: dynamic quenching, resulting from collisional encounters between the fluorophore and the quencher, and static quenching, which arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. rsc.orgresearchgate.net By analyzing the fluorescence quenching data at different temperatures and using models like the Stern-Volmer equation, researchers can determine the quenching mechanism, binding constants (KSV), and the number of binding sites. nih.govresearchgate.net For example, studies on the interaction between bovine serum albumin (BSA) and AgNPs have indicated a static quenching mechanism, suggesting the formation of a stable BSA-AgNP complex. rsc.org
Furthermore, phenomena like Förster Resonance Energy Transfer (FRET) and Nanometal Surface Energy Transfer (NSET) can be investigated. acs.orgmdpi.com These processes, which involve the non-radiative transfer of energy from the protein's fluorophore (donor) to the silver nanoparticle (acceptor), are highly distance-dependent and can be used as a "spectroscopic ruler" to probe the proximity and dynamics of the interaction. acs.org
| Protein-Nanoparticle System | Quenching Mechanism | Key Findings | Reference |
| Bovine Serum Albumin (BSA) - AgNPs | Static Quenching | Formation of a ground-state complex. | rsc.org |
| Human Serum Albumin (HSA) - AgNPs | Static Quenching | Interaction is an entropy-driven, spontaneous process. | nih.gov |
| BDPD - AgNPs | Dynamic and Static Quenching | Fluorescence resonance energy transfer and/or electron transfer processes play a major role. | researchgate.net |
| PVA-NPA - AgNPs | Dynamic Quenching | Energy transfer follows the Nano-Surface Energy Transfer (NSET) mechanism. | researchgate.net |
Chiroptical Analysis: Circular Dichroism (CD) for Protein Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins upon their interaction with silver nanoparticles. nih.govresearchgate.net CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. mdpi.comfrontiersin.org
The far-UV region of the CD spectrum (typically 190-250 nm) is sensitive to the protein's secondary structure. researchgate.netacs.org The characteristic CD signals of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band around 215-220 nm) allow for the quantitative estimation of these structural elements. nih.govacs.org A change in the CD spectrum of a protein in the presence of silver nanoparticles provides direct evidence of conformational changes. nih.govnih.gov For example, studies with human serum albumin (HSA) and bovine serum albumin (BSA) have shown a decrease in the α-helical content upon binding to AgNPs, indicating a partial unfolding or structural rearrangement of the protein. nih.govnih.gov
The near-UV region (250-350 nm) provides information about the local environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and thus reflects changes in the protein's tertiary structure. nih.govresearchgate.net
| Protein | Interaction with Silver Nanoparticles | Observed Conformational Change | Reference |
| Bovine Serum Albumin (BSA) | Binding to AgNPs of different morphologies | Different morphologies of AgNPs had varying effects on the secondary structure of BSA. Silver nanospheres and nanorods induced greater changes compared to silver nanotriangles. | nih.gov |
| Human Serum Albumin (HSA) | Binding to AgNPs | Visible decrease in α-helix content. | nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. researchgate.netwikipedia.org This makes it exceptionally well-suited for analyzing the surface of silver-protein complexes. nih.govcreative-biostructure.com
In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment (oxidation state and bonding). researchgate.net
For silver-protein complexes, XPS can confirm the presence of silver and elements characteristic of the protein (carbon, nitrogen, oxygen, and sulfur). nih.gov More importantly, high-resolution scans of the Ag 3d, C 1s, N 1s, and O 1s peaks can reveal shifts in binding energies that indicate the formation of chemical bonds between the protein and the silver surface. nih.gov For example, an analysis of the N 1s peak can help identify which nitrogen-containing functional groups of the protein (e.g., amine groups) are involved in the interaction with silver. acs.org XPS is also invaluable for determining the oxidation state of the silver on the surface (e.g., metallic Ag(0) vs. oxidized Ag(I)). nih.gov
| Element | XPS Peak | Information Obtained from Analysis | Reference |
| Silver | Ag 3d | Confirmation of silver presence, determination of oxidation state (e.g., Ag(0), Ag(I)), assessment of chemical bonding environment. | nih.gov |
| Carbon | C 1s | Identification of different carbon functional groups within the protein (e.g., C-C, C-N, C=O). | nih.gov |
| Nitrogen | N 1s | Indication of the involvement of nitrogen-containing groups (e.g., amines, amides) in binding to silver. | acs.org |
| Oxygen | O 1s | Analysis of oxygen-containing functional groups (e.g., carboxylates, carbonyls) and their interaction with the silver surface. | nih.gov |
| Sulfur | S 2p | Detection of sulfur-containing amino acids (e.g., cysteine, methionine) and their potential role in binding, particularly through Ag-S bonds. | nih.gov |
High-Resolution Microscopic and Imaging Modalities
While spectroscopic techniques provide invaluable data on molecular interactions, microscopic and imaging modalities offer direct visualization of the silver-protein complexes, revealing their morphology, size, dispersion, and the spatial distribution of the protein on the nanoparticle surface. rsc.org
Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are fundamental for visualizing the size and shape of the silver nanoparticles and observing the formation of a protein corona. pexacy.comrsc.org High-resolution TEM can even resolve the lattice fringes of the crystalline silver core and provide an estimate of the thickness of the adsorbed protein layer. researchgate.net
Atomic Force Microscopy (AFM) provides three-dimensional topographical information of the complexes at the nanoscale. frontiersin.org It can be used to measure the height and surface roughness of the protein-coated nanoparticles, offering another way to characterize the protein corona. acs.org
Advanced super-resolution microscopy techniques, such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy), overcome the diffraction limit of conventional light microscopy, enabling the visualization of protein organization on the nanoparticle surface with resolutions down to ~20 nm. oni.biospringernature.com These methods can provide unprecedented detail about the architecture of the silver-protein interface. springernature.com
| Microscopy Technique | Resolution | Key Information Provided | Reference |
| Transmission Electron Microscopy (TEM) | Nanometer to sub-nanometer | Size, shape, and morphology of AgNPs; visualization of the protein corona; crystalline structure of the silver core. | rsc.orgresearchgate.net |
| Scanning Electron Microscopy (SEM) | Nanometer scale | Surface morphology, size, and aggregation state of silver-protein complexes. | pexacy.comrsc.org |
| Atomic Force Microscopy (AFM) | Nanometer scale | 3D topography, surface roughness, height of protein-coated nanoparticles, and mechanical properties. | acs.orgfrontiersin.org |
| Confocal Reflectance Microscopy (RCM) | ~250 nm (diffraction-limited) | 3D visualization of NP uptake and localization within cells, label-free imaging. | plos.org |
| Super-Resolution Microscopy (e.g., dSTORM, PALM, R-SIM) | ~20-115 nm | High-resolution imaging of protein organization on the nanoparticle surface, overcoming the diffraction limit. | oni.biospringernature.complos.org |
Transmission Electron Microscopy (TEM) for Nanoconjugate Morphology and Size Distribution
Transmission Electron Microscopy (TEM) is a primary technique for visualizing the morphology and determining the size distribution of silver-protein nanoconjugates. dovepress.com TEM offers high-resolution imaging (down to 0.1 nm), allowing for the detailed examination of individual nanoparticles and their protein coatings. dovepress.com
Research findings reveal that silver nanoparticles synthesized with protein assistance or capping are often spherical, though other shapes like triangular species can also be present. nih.govscirp.org TEM analysis provides precise measurements of particle diameters. For instance, studies have reported average diameters ranging from 10 to 100 nm. nih.gov In one study, the mean diameter of silver nanoparticles was observed to increase with reaction time, from approximately 10.60 nm at 3 hours to 25.31 nm at 48 hours. researchgate.net Another investigation using TEM showed nanoparticles with an average diameter between 0.5 and 25 nm. researchgate.net
Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, can confirm the crystalline structure of the silver core. nih.gov The presence of a protein corona can also be visualized, which has been shown to protect the silver nanoparticle surface from environmental changes, such as acid-induced dissolution. acs.org
Table 1: Example of TEM Data for Silver Nanoparticles
| Reaction Time (hours) | Mean Diameter (nm) | Standard Deviation (nm) |
| 3 | 10.60 | 3.75 |
| 6 | 11.23 | 7.91 |
| 24 | 15.30 | 7.64 |
| 48 | 25.31 | 9.44 |
| Data derived from a study on polyethylene (B3416737) glycol-mediated silver nanoparticles. researchgate.net |
Scanning Electron Microscopy (SEM) for Surface Topography and Aggregation State
Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and aggregation state of silver-protein complexes. nih.gov SEM provides high-resolution images of a specimen's surface, making it valuable for observing how nanoparticles are distributed and whether they form aggregates. dovepress.comnih.gov
SEM analysis typically reveals the general shape of the nanoparticles, which is often spherical. nih.govscirp.org It also clearly shows the tendency of particles to agglomerate. scirp.orgacs.org The size information from SEM can sometimes differ from that obtained by other methods like X-ray diffraction (XRD). This discrepancy can arise because SEM may detect larger apparent sizes due to the agglomeration of particles, which can be influenced by the high conductivity of silver under the electron beam. nih.govscirp.org For example, one study noted a particle size range of 54-78 nm by FESEM, which was in agreement with TEM results showing agglomeration. scirp.org Another study using SEM observed an average size diameter of 58 nm for silver nanoparticles synthesized by R. glutinis and 30 nm for those from R. mucilaginosa. acs.org
Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization
Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing the nanoscale surface and conformational properties of silver-protein complexes. nih.gov AFM generates three-dimensional topographical images of single biomolecules and their complexes on a surface with nanometer resolution. nih.govnih.gov A key advantage of AFM is its ability to operate in various environments, including liquid, which is crucial for studying biological samples under near-physiological conditions. mdpi.com
Hydrodynamic and Electrokinetic Characterization
Understanding the behavior of silver-protein complexes in solution is critical. Hydrodynamic and electrokinetic characterization techniques provide insights into particle size in a hydrated state, aggregation behavior, and colloidal stability.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Particle Aggregation
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-destructive technique used to measure the hydrodynamic size, size distribution, and aggregation state of nanoparticles in a solution. unchainedlabs.comwyatt.com DLS works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov These fluctuations are used to calculate the translational diffusion coefficient, which is then converted to the hydrodynamic radius (R_h) via the Stokes-Einstein equation. wyatt.comnih.gov
DLS is highly sensitive to the presence of large particles, making it an excellent tool for detecting aggregation. unchainedlabs.com The technique provides the intensity-weighted average hydrodynamic diameter (z-average) and a polydispersity index (PDI), which indicates the breadth of the size distribution. ucd.ie A PDI value of 0.1 or less suggests a highly monodisperse sample, while values above 0.4 indicate high polydispersity. ucd.ie Research has shown that DLS can measure hydrodynamic diameters ranging from a few nanometers to several dozen. For example, one study reported a hydrodynamic diameter of 20.5 nm for synthesized silver nanoparticles, while another found diameters ranging from 3.2 to 41.2 nm for different preparations. acs.orgrsc.org DLS is also used to assess the stability of nanoparticles under varying conditions like pH and temperature. frontiersin.org
Zeta Potential Measurements for Surface Charge and Colloidal Stability Assessment
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. nanocomposix.com It is a key indicator of the stability of a colloidal system. wyatt.com Nanoparticle suspensions with a high absolute zeta potential (e.g., greater than |±30| mV) are generally considered electrostatically stable, as the mutual repulsion is strong enough to prevent aggregation. wyatt.comacs.org Conversely, particles with low zeta potentials (between -10 mV and +10 mV) tend to agglomerate. nanocomposix.com
The zeta potential of silver-protein complexes is highly dependent on the pH of the surrounding medium. For silver nanoparticles coated with bovine serum albumin (BSA), the zeta potential was found to be around -40 mV at a pH greater than 7. acs.org As the pH was lowered into the acidic range, the zeta potential became positive, reaching approximately +30 mV at a pH below 3. acs.org This change is attributed to the protonation state of the amino acid residues in the protein corona. In another study, biosynthesized silver nanoparticles exhibited a mean negative zeta potential of -20.1 mV, which was deemed sufficient to confer stability through electrostatic repulsion. nih.gov The measurement of zeta potential is therefore crucial for predicting the long-term stability and behavior of silver-protein formulations. nanocomposix.com
Table 2: Zeta Potential of Silver Nanoparticles (AgNPs) at Different pH Values
| Nanoparticle Type | pH | Zeta Potential (mV) |
| Unconjugated AgNPs | >7 | -60 |
| Unconjugated AgNPs | 2-3 | -10 |
| BSA-Coated AgNPs | >7 | -40 |
| BSA-Coated AgNPs | <3 | +30 |
| Data derived from a study on protein-silver nanoparticle interactions. acs.org |
Advanced Elemental and Compositional Analysis
To confirm the identity and purity of silver-protein complexes, advanced analytical techniques are used to determine their elemental and chemical composition. These methods provide quantitative and qualitative data on the constituent elements and their arrangement.
Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , often coupled with electron microscopy, are used for elemental analysis. acs.org EDS can identify the elements present in a sample and map their distribution. acs.orgnih.gov For silver nanoparticles, EDS analysis typically shows a strong signal for silver, confirming its presence. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the nanoparticle surface. nih.gov This is particularly useful for characterizing the protein corona and any chemical modifications that may have occurred.
X-ray Diffraction (XRD) is employed to determine the crystalline structure of the silver core. nih.gov XRD patterns can reveal the lattice characteristics, such as a face-centered cubic structure, which is typical for silver nanoparticles. scirp.orgresearchgate.net
Finally, spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy are used to identify the functional groups present on the surface, helping to confirm the presence and binding of the protein component to the silver nanoparticle. nih.gov
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique for determining the elemental composition of materials. thermofisher.comcreative-biostructure.comopenaccesspub.org When coupled with electron microscopy, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), EDS can provide high-resolution elemental maps, visualizing the spatial distribution of elements within a sample. creative-biostructure.combruker.com
In the context of silver-protein complexes, EDS is instrumental in confirming the presence of silver and mapping its distribution in relation to the organic protein matrix. The technique operates by bombarding the sample with a high-energy electron beam. creative-biostructure.comopenaccesspub.org This causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop to fill the vacancies, releasing the excess energy as X-rays. thermofisher.comcreative-biostructure.com Each element emits X-rays at a characteristic energy level, allowing for their identification. creative-biostructure.comopenaccesspub.org
Research findings from the application of EDS in the analysis of silver-protein complexes include:
Confirmation of Silver Presence: EDS spectra of silver nanoparticles synthesized using biological extracts consistently show a prominent peak for elemental silver, confirming the successful formation of silver-containing structures. researchgate.net
Elemental Composition: The technique provides qualitative and quantitative data on the elements present. For instance, in metalloproteins, EDS can identify and locate crucial metal ions like iron or copper within the protein structure. creative-biostructure.com
Elemental Mapping: By scanning the electron beam across the sample, EDS can generate maps that show the distribution of silver, providing insights into how it is dispersed within or adsorbed onto the protein. bruker.com This is particularly useful for understanding the structure of silver nanoparticle-protein coronas.
Table 1: Principles and Applications of EDS in Silver-Protein Complex Analysis
| Principle | Information Obtained | Relevance to Silver-Protein Complexes |
| Characteristic X-ray emission upon electron bombardment. creative-biostructure.com | Elemental composition and quantification. thermofisher.comcreative-biostructure.com | Confirms the presence and concentration of silver. |
| Integration with electron microscopy (SEM/TEM). creative-biostructure.com | High-resolution elemental mapping. bruker.com | Visualizes the spatial distribution of silver in relation to the protein. |
| Non-destructive in most cases. thermofisher.com | Analysis without significant sample damage. | Allows for subsequent analysis by other techniques. |
X-ray Diffraction (XRD) for Crystallographic Structure
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. springernature.com For silver-protein complexes, particularly those involving crystalline silver nanoparticles, XRD provides invaluable information about the crystal structure, phase, and size of the silver component.
The fundamental principle of XRD involves directing a beam of X-rays onto a sample and measuring the scattering pattern. Crystalline materials will diffract the X-rays at specific angles determined by the arrangement of atoms in the crystal lattice, governed by Bragg's Law. The resulting diffraction pattern is a unique fingerprint of the crystalline solid. ucmerced.edu
Key research findings derived from XRD analysis of silver-protein complexes include:
Crystalline Structure Identification: XRD patterns of silver nanoparticles commonly reveal a face-centered cubic (FCC) structure. researchgate.netacs.org
Crystallite Size Determination: The broadening of diffraction peaks can be used to calculate the average size of the crystalline domains (crystallites) using the Scherrer equation. For example, a study on biosynthesized silver nanoparticles determined an average crystallite size of 20.26 nm. acs.org
Phase Purity: XRD can identify the presence of different crystalline phases or impurities within the sample.
Lattice Parameters: The positions of the diffraction peaks allow for the calculation of the lattice parameters of the crystal structure. For silver nanoparticles with an FCC structure, the lattice constant 'a' has been determined to be 4.086 Å. acs.org
Table 2: XRD Findings for Silver Nanoparticles in Protein Complexes
| Parameter | Typical Finding | Significance |
| Crystal Structure | Face-Centered Cubic (FCC) researchgate.netacs.org | Defines the fundamental arrangement of silver atoms. |
| Prominent Diffraction Planes | (111), (200), (220), (311) acs.org | Indicates the orientation of crystal planes. The (111) plane is often the most intense, suggesting preferential growth. researchgate.net |
| Average Crystallite Size | Can range from ~10 to over 20 nm. researchgate.netacs.org | Provides information on the size of the individual crystalline units of silver. |
| Lattice Strain and Stress | Quantifiable from diffraction data. acs.org | Offers insights into the structural integrity and potential defects within the silver crystals. |
Mass Spectrometry-Based Proteomics for Protein Corona Identification (e.g., LC-MS/MS, MALDI-MS)
When silver nanoparticles are introduced into a biological fluid, proteins readily adsorb to their surface, forming a "protein corona." plos.orgnih.gov Mass spectrometry (MS)-based proteomics is the leading technique for identifying and quantifying the proteins that constitute this corona. rsc.org Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are particularly powerful for this purpose. researchgate.net
The general workflow involves incubating the silver nanoparticles with a protein source (e.g., serum, cell lysate), separating the nanoparticles with their bound proteins from unbound proteins, and then enzymatically digesting the bound proteins (commonly with trypsin). rsc.org The resulting peptides are then analyzed by mass spectrometry. In LC-MS/MS, the peptides are first separated by liquid chromatography before being introduced into the mass spectrometer, which measures their mass-to-charge ratio and fragmentation patterns to determine their amino acid sequence and thus identify the parent protein.
Significant research findings from proteomic analysis of silver-protein coronas include:
Identification of Corona Proteins: Studies have identified hundreds of different proteins in the corona of silver nanoparticles. rsc.org
Influence of Nanoparticle Properties: The composition of the protein corona is influenced by the size and surface charge of the silver nanoparticles. For instance, 110 nm silver nanoparticles were found to bind a greater number of proteins than 20 nm nanoparticles. plos.orgnih.gov Surface coatings, such as citrate (B86180) or polyvinylpyrrolidone (B124986) (PVP), also affect which proteins are adsorbed. rsc.orgnih.gov
Common and Unique Proteins: A subset of common proteins, including albumin and apolipoproteins, is often found in the coronas of different silver nanoparticles, while other proteins are more specific to the nanoparticle's properties. nih.gov
Hydrophobicity and Curvature: Smaller nanoparticles (e.g., 20 nm) tend to have coronas enriched with more hydrophobic proteins compared to larger nanoparticles (e.g., 110 nm), suggesting that surface curvature plays a role in protein binding and folding. nih.gov
Table 3: Factors Influencing Silver Nanoparticle Protein Corona Composition
| Factor | Observation | Reference |
| Nanoparticle Size | 110 nm AgNPs bind more proteins than 20 nm AgNPs. | plos.orgnih.gov |
| Nanoparticle Surface Charge | Nanoparticles with similar surface coatings share a majority of their corona protein population. | rsc.org |
| Protein Hydrophobicity | The corona on 20 nm AgNPs consists of more hydrophobic proteins compared to 110 nm AgNPs. | nih.gov |
| Environmental Conditions | Salinity and the presence of other molecules (e.g., cysteine) can alter the protein corona composition. | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Interaction Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the structure, dynamics, and interactions of proteins at the atomic level in solution. gidrm.orgamericanlaboratory.com For silver-protein complexes, NMR can identify the specific amino acid residues involved in binding silver ions and characterize the structural changes that occur upon binding.
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, NMR can detect signals from specific nuclei (e.g., ¹H, ¹⁵N, ¹³C). The chemical environment of each nucleus influences its signal, providing detailed information about its location and interactions within the molecule.
Key applications and findings of NMR in the study of silver-protein interactions include:
Identification of Binding Sites: By monitoring changes in the NMR spectrum of a protein upon the addition of silver ions, researchers can pinpoint which amino acid residues are involved in the interaction. For example, in the silver-binding protein SilE, 2D ¹H-¹⁵N HSQC spectra showed specific signal changes for residues in the binding sites. rsc.org
Structural Changes upon Binding: NMR can reveal conformational changes in the protein's structure as it binds to silver. For instance, it has been shown that peptide sequences from SilE containing HxxM or MxxH motifs fold into helices in the presence of silver ions. rsc.org
Characterization of Intrinsically Disordered Proteins (IDPs): Many metal-binding proteins are intrinsically disordered in their free state. NMR is particularly well-suited to study these flexible proteins and how they adopt a more ordered structure upon metal binding. gidrm.orgrsc.org
Probing Weak and Transient Interactions: NMR is capable of detecting weak and transient interactions that are often difficult to characterize by other methods. nih.gov This is crucial for understanding the dynamic nature of protein-metal complexes.
Table 4: NMR Techniques and Their Application to Silver-Protein Interactions
| NMR Technique | Information Provided | Example in Silver-Protein Systems |
| 2D ¹H-¹⁵N HSQC | Per-residue chemical shift changes upon ligand binding. rsc.org | Identifying the amino acids in SilE that interact with silver ions. rsc.org |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides through-space distance restraints between protons (<5 Å). gidrm.org | Determining the 3D structure of silver-bound peptide fragments. |
| Paramagnetic Relaxation Enhancement (PRE) | Provides long-range distance restraints (>25 Å). nih.gov | Studying the overall architecture of larger silver-protein complexes. |
| Residual Dipolar Couplings (RDCs) | Provides long-range orientational information. gidrm.org | Refining the structure of silver-protein complexes by providing global structural constraints. |
Mechanistic Insights into Silver Protein Biomolecular Interactions
Molecular Recognition and Protein Adsorption Dynamics
The immediate association of proteins with silver nanoparticles (AgNPs) upon entry into a biological environment leads to the formation of a protein corona, a dynamic layer that dictates the nanoparticle's biological identity and subsequent interactions. plos.orgnih.gov
Kinetic and Thermodynamic Characterization of Protein-Silver Binding Affinity
The binding of proteins to silver nanoparticles is a thermodynamically favorable process, often characterized by a static quenching mechanism, indicating the formation of a ground-state complex. researchgate.netrsc.org The binding process is typically spontaneous, as evidenced by negative Gibbs free energy changes (ΔG⁰). nih.gov For instance, the interaction between bovine serum albumin (BSA) and AgNPs has been shown to be spontaneous, with hydrophobic and electrostatic interactions as the primary driving forces. researchgate.netrsc.org
Kinetic studies reveal that the adsorption of proteins like BSA onto the surface of AgNPs often follows pseudo-second-order kinetics. researchgate.netmdpi.com This suggests that the rate-limiting step may be the surface adsorption process itself, which can involve multiple steps, including an initial reversible binding followed by a slower, irreversible conformational change of the protein on the nanoparticle surface. The adsorption process can also exhibit hysteresis, indicating that the binding and dissociation pathways are not identical. rsc.org
Several techniques are employed to characterize these interactions, including:
Isothermal Titration Calorimetry (ITC): This method directly measures the heat changes during the binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), enthalpy (ΔH⁰), and entropy (ΔS⁰) changes, as well as the stoichiometry of the interaction. nih.govnicoyalife.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding in real-time by detecting changes in the refractive index at the sensor surface, allowing for the determination of kinetic constants such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). nicoyalife.com
Fluorescence Spectroscopy: This technique is often used to study the quenching of intrinsic protein fluorescence (typically from tryptophan and tyrosine residues) upon interaction with silver, which can provide information about the binding mechanism, binding constants, and the number of binding sites. researchgate.netnih.gov
Table 1: Thermodynamic and Kinetic Parameters of Protein-Silver Interactions
Environmental and Biological Factors Modulating Protein Corona Composition and Evolution
The formation and composition of the protein corona are highly sensitive to the surrounding biological and environmental conditions. plos.orgmdpi.com Factors such as pH, ionic strength, and temperature significantly influence the adsorption of proteins onto nanoparticle surfaces. mdpi.comresearchgate.net
pH: The pH of the medium affects the surface charge of both the protein and the silver nanoparticle, thereby influencing the electrostatic interactions between them. mdpi.com For instance, studies with gold nanoparticles have shown that protein binding closely follows the predicted net charge of the protein as a function of pH. acs.org
Ionic Strength: The concentration of ions in the medium can screen electrostatic interactions, which can either enhance or reduce protein adsorption depending on the nature of the interaction. mdpi.com
Temperature: Temperature can affect the thermodynamics of binding, influencing the spontaneity and the driving forces of the interaction. nih.gov
Biological Milieu: The composition of the biological fluid itself is a primary determinant of the protein corona. plos.org Different biological media, such as plasma, serum, or cell culture media, contain distinct protein profiles, leading to the formation of unique coronas. plos.orgnih.gov For example, the protein corona formed on silica (B1680970) nanoparticles incubated in plasma differs from that formed in serum due to the higher concentration of opsonin proteins in plasma. mdpi.com The protein corona is also dynamic, with the composition evolving over time as proteins with higher affinity may displace those that initially adsorbed. researchgate.net
Influence of Nanoparticle Geometric Features on Protein Adsorption Patterns
The physical characteristics of silver nanoparticles, including their size, shape, and surface curvature, play a significant role in determining the composition and structure of the protein corona. mdpi.commdpi.com
Size: Nanoparticle size influences the surface area available for protein binding and the curvature of the surface. plos.org Larger nanoparticles have been shown to bind a greater number of proteins compared to smaller ones. plos.org For example, 110 nm silver nanoparticles were found to bind more proteins than 20 nm particles. plos.org
Shape: The geometry of a nanoparticle affects how proteins pack on its surface. Rod-shaped and triangular nanoparticles, with their relatively flatter surfaces compared to spherical particles, can allow for greater protein density and adsorption due to increased lateral interactions between adsorbed proteins. researchgate.netresearchgate.net Different shapes can also lead to the binding of different sets of proteins. mdpi.com
Surface Curvature: The curvature of the nanoparticle surface can induce conformational changes in adsorbing proteins. rsc.org Proteins may unfold to a greater extent on surfaces with lower curvature (larger nanoparticles) compared to highly curved surfaces (smaller nanoparticles). mdpi.com This can expose different binding sites and alter the biological activity of the protein.
Identification of Silver-Binding Sites and Dominant Intermolecular Forces
The interaction between silver and proteins is mediated by specific binding sites on the protein and is driven by a combination of intermolecular forces.
Specific Amino Acid Residue Involvement in Silver Coordination (e.g., Cysteine, Methionine, Histidine, Lysine)
Silver ions have a strong affinity for specific amino acid residues, which act as coordination sites. The primary binding sites for silver in proteins are the side chains of certain amino acids. unifr.chabcam.com
Cysteine: The sulfhydryl group (-SH) of cysteine is a primary target for silver ions, forming strong covalent-like bonds. abcam.comnih.gov
Methionine: The thioether group in methionine also readily coordinates with silver ions. unifr.chnih.gov
Histidine: The imidazole (B134444) ring of histidine is a key binding site for silver, particularly the nitrogen atoms. unifr.chabcam.commdpi.com The HXXM and MXXH motifs, where X is any amino acid, are considered privileged binding motifs for silver(I) ions. mdpi.combiorxiv.org
Lysine (B10760008): The amine group (-NH₂) of lysine can also participate in silver binding. abcam.com The coordination of silver to a lysine residue has been observed in protein structures. rsc.org
Other Residues: Carboxylic acid groups of aspartic and glutamic acid, as well as the indole (B1671886) moiety of tryptophan, can also be involved in silver binding. nih.govabcam.com
Table 2: Amino Acid Residues Involved in Silver Binding
Role of Electrostatic and Charge-Driven Interactions
Electrostatic interactions play a crucial role in the initial attraction and binding of proteins to silver nanoparticles. nih.govwisdomlib.org These forces arise from the attraction between charged particles. wisdomlib.org The surface charge of the silver nanoparticle and the net charge of the protein, which is pH-dependent, are key factors. nih.gov
Contributions of Van der Waals Forces and Hydrogen Bonding
The interaction between silver, particularly in the form of nanoparticles (AgNPs), and proteins is a multifaceted process involving a variety of non-covalent forces. Among these, Van der Waals forces and hydrogen bonding play crucial, albeit different, roles in the adsorption and conformational arrangement of proteins on silver surfaces.
The adsorption of proteins onto a silver nanoparticle surface is a complex thermodynamic process involving the formation of these bonds, conformational changes in the protein, and the rearrangement of water molecules at the interface, all of which affect the enthalpy and entropy of the system. mdpi.com
| Force Type | Description | Role in Silver-Protein Interaction |
| Van der Waals Forces | Weak, short-range attractions due to temporary charge fluctuations. | Initial, non-specific adsorption of proteins to the silver surface; interactions with hydrophobic protein regions. mdpi.comresearchgate.net |
| Hydrogen Bonding | Directional attraction between a hydrogen atom and an electronegative atom. | Stabilization of the protein's secondary and tertiary structure upon adsorption. libretexts.orgmdpi.comwikipedia.org |
Intramolecular and Intermolecular Argentophilic Interactions
Argentophilic interactions are a specific type of metallophilic interaction, which is a weak, attractive force between closed-shell metal ions, in this case, silver(I) ions. These interactions are a consequence of electron correlation and relativistic effects and are comparable in strength to strong hydrogen bonds.
Intermolecular argentophilic interactions occur between silver ions bound to different protein molecules. This can lead to the formation of protein aggregates or oligomers. psu.edu The study of bimetallic copper(I) and silver(I) phosphine (B1218219) complexes has revealed the presence of strong metallophilic interactions that, along with hydrogen bonding, play a significant role in the crystal packing and stability of these molecules. researchgate.net
In the broader context of protein interactions, the balance between intramolecular and intermolecular forces is critical. nih.gov Intramolecular interactions are responsible for the correct folding of a single polypeptide chain, while intermolecular interactions govern the assembly of multiple protein subunits or the formation of protein complexes. libretexts.orgkhanacademy.org The repertoire of these interactions is vast and is influenced by evolutionary pressures and functional requirements. psu.edu Argentophilic interactions add another layer of complexity to this interplay, potentially modulating protein assembly and function in the presence of silver ions.
| Interaction Type | Description | Consequence in Silver-Protein Systems |
| Intramolecular Argentophilic | Attraction between silver(I) ions within the same protein molecule. | Influences protein folding and tertiary structure. |
| Intermolecular Argentophilic | Attraction between silver(I) ions on different protein molecules. | Can lead to protein aggregation and oligomerization. psu.edu |
Conformational Perturbations and Structural Modulation of Proteins by Silver
Assessment of Secondary and Tertiary Protein Structure Alterations
The interaction of silver with proteins can lead to significant alterations in their secondary and tertiary structures, which are crucial for their biological function. Various spectroscopic techniques are employed to assess these changes.
Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring conformational changes. Far-UV CD (190–250 nm) provides information about the secondary structure content, such as α-helices and β-sheets, while near-UV CD (250–320 nm) probes the environment of aromatic amino acid residues and thus reflects changes in the tertiary structure. abcam.com Studies on silver carp (B13450389) actomyosin, for example, used CD to show a decrease in α-helical content during acidification-induced unfolding. nih.gov
Fluorescence spectroscopy is another sensitive method that can detect changes in the tertiary structure. The intrinsic fluorescence of amino acids like tryptophan and tyrosine is highly sensitive to their local environment. abcam.com A shift in the emission wavelength or a change in fluorescence intensity can indicate that these residues have been exposed to a more polar or non-polar environment, signifying a conformational change. For instance, in the study of silver carp actomyosin, changes in the tertiary structure were demonstrated by observing the exposure of tyrosine and tryptophan residues under different pH conditions. nih.gov
UV-Visible (UV-Vis) absorption spectroscopy can also reveal alterations in the tertiary structure. The absorption of aromatic residues in the near-UV region (250-320 nm) is sensitive to their environment. mdpi.com Changes in the absorbance or shifts in the peak wavelength can indicate modifications in the protein's tertiary structure. For example, the binding of pepsin to AgNPs was shown to induce minor shifts in the protein's tertiary structure, as observed by UV-Vis absorption changes. nih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for analyzing the secondary structure of proteins. The amide I band (1600–1700 cm⁻¹) is sensitive to the different types of secondary structural elements, such as α-helices and β-sheets. mdpi.com
Research has shown that the extent of structural change can depend on the concentration ratio of silver to protein. For instance, minor changes (≤ 8%) in the secondary structure of αA-Crystallin were observed at a stoichiometric ratio of AgNPs to protein, with even smaller changes (≤ 3%) at excess protein concentrations. nih.gov In some cases, such as the interaction of human serum albumin (HSA) with AgNPs, computational studies have suggested that the protein can interact with the nanoparticle without significant changes to its secondary and tertiary structures. acs.org
| Technique | Structural Level | Principle | Example Finding |
| Circular Dichroism (CD) | Secondary & Tertiary | Measures differential absorption of circularly polarized light. abcam.com | Decrease in α-helical content of myosin upon interaction. nih.gov |
| Fluorescence Spectroscopy | Tertiary | Monitors changes in the fluorescence of intrinsic fluorophores (e.g., tryptophan). abcam.com | Exposure of tyrosine and tryptophan residues in actomyosin. nih.gov |
| UV-Vis Spectroscopy | Tertiary | Detects changes in the absorption of aromatic amino acids. mdpi.com | Minor shifts in pepsin's tertiary structure upon binding to AgNPs. nih.gov |
| FT-IR Spectroscopy | Secondary | Analyzes vibrations of the polypeptide backbone (Amide I band). mdpi.com | Quantified changes in α-helical and β-sheet content in myosin. mdpi.com |
Maintenance of Protein Native-like Conformation upon Nanoparticle Surface Adsorption
Despite the potential for structural perturbation, under certain conditions, proteins can adsorb onto the surface of silver nanoparticles while largely maintaining their native-like conformation and even function. This phenomenon is of significant interest for the development of nanobiosensors and other biotechnological applications.
One proposed mechanism for this is "conformational engineering," where the nanoparticle surface acts as a scaffold to restore the native structure of flexible protein fragments. nih.gov For example, a flexible peptide fragment of an anti-lysozyme antibody, which is unstructured on its own, was shown to regain its antigen-recognizing function when anchored to the surface of AgNPs. nih.gov This restoration of conformation is thought to be facilitated by the anchoring of the peptide at two positions, which greatly reduces the entropy of the non-native state. nih.gov
Similarly, all-atom molecular dynamics simulations of human serum albumin (HSA) interacting with AgNPs have shown that the protein can adsorb onto the nanoparticle surface without significant alterations to its secondary and tertiary structures. acs.org The analysis indicated that approximately 95% of the protein's residues maintained their structure upon AgNP adsorption. acs.org This suggests that for some proteins, the interaction with a silver surface does not necessarily lead to denaturation.
Hydrogen-deuterium exchange (HDX) studies have also suggested a native-like conformation for proteins adsorbed on nanoparticle surfaces. msstate.edu The ability to maintain protein structure and orientation on a nanoparticle is crucial for applications that rely on the protein's specific biological activity. msstate.edu
Mechanisms of Silver Ion Release and Reactivity at the Protein Interface
Protein-Mediated Redox Processes and Silver Reduction/Oxidation
The protein interface is a dynamic environment where redox (reduction-oxidation) reactions involving silver can occur. Proteins themselves can participate in these processes, influencing the speciation of silver between its ionic (Ag⁺) and elemental (Ag⁰) forms.
Reduction of Silver Ions (Ag⁺): Proteins can mediate the reduction of silver ions to form silver nanoparticles. This process is a cornerstone of many "green" synthesis methods for AgNPs. Certain amino acid residues within proteins, such as tyrosine, tryptophan, and cysteine, possess reducing capabilities. The phenolic group of tyrosine, for instance, can donate an electron to reduce Ag⁺ to Ag⁰. This process is often accompanied by the oxidation of the amino acid residue. The newly formed silver atoms can then act as nucleation centers for the growth of a nanoparticle.
Oxidation of Silver Nanoparticles (Ag⁰): Conversely, the protein corona surrounding a silver nanoparticle can influence the release of silver ions (Ag⁺) through oxidation. This is a critical aspect of the biological activity and potential toxicity of AgNPs. nih.gov The local environment created by the adsorbed protein layer, including pH and the presence of specific oxidizing or complexing agents, can modulate the rate of Ag⁰ oxidation. For example, some proteins involved in redox regulation and sulfur metabolism have been shown to be altered by AgNPs, suggesting an active redox interplay. researchgate.net
These redox reactions are fundamental to cellular life, with reactive species of oxygen, nitrogen, and sulfur mediating the control of a wide array of cellular processes. nih.gov The introduction of silver can perturb this delicate redox balance. The reversible oxidation of sulfur-containing amino acids like cysteine and methionine is a key cellular signaling mechanism. nih.govnih.gov The interaction with silver can affect these redox switches. For instance, proteins found on silver nanoparticles are often covalently bound via sulfur-silver bonds, indicating an interaction with cysteine residues. researchgate.net
| Process | Description | Mediating Protein Components |
| Silver Reduction (Ag⁺ → Ag⁰) | Proteins donate electrons to reduce silver ions, leading to the formation of silver nanoparticles. | Reducing amino acids (e.g., tyrosine, tryptophan, cysteine). |
| Silver Oxidation (Ag⁰ → Ag⁺) | The protein corona influences the oxidative dissolution of silver nanoparticles, releasing silver ions. | Local environment created by the protein layer; interaction with redox-active residues. nih.govresearchgate.net |
Factors Influencing Silver Ion Dissolution from Protein-Stabilized Nanoparticles
The release of silver ions (Ag+) from protein-stabilized silver nanoparticles (AgNPs) is a critical process that governs their biological activity. This dissolution is not a simple process but is influenced by a combination of physicochemical and environmental factors. The primary mechanism is cooperative oxidation, which requires the presence of both dissolved oxygen and protons. acs.org Several key factors modulate the rate and extent of this ion release.
Environmental Factors:
pH: The pH of the surrounding medium is a dominant factor. A lower pH (acidic conditions) significantly accelerates the rate of Ag+ dissolution. acs.orgresearchgate.netnih.gov For instance, studies have shown that Ag+ release is considerably higher at pH 3 compared to pH 5 or 7. nih.gov In contrast, neutral or alkaline pH conditions can inhibit the dissolution process. acs.orgrsc.org However, some research indicates that certain proteins, like bovine serum albumin (BSA), can induce rapid dissolution even at a high pH of 11.5, suggesting an active role of the protein in the process under specific conditions. rsc.org
Temperature: An increase in temperature generally leads to a higher rate of ion release from AgNPs, following Arrhenius-type behavior where reaction rates increase with temperature. acs.orgresearchgate.net
Presence of Ligands and Other Molecules: The presence of certain ligands can significantly alter dissolution rates. Thiol-containing molecules can slow down Ag+ release. nih.gov Conversely, the composition of the biological media, including digestive enzymes like pepsin, can interact with AgNPs and influence their stability and dissolution. researchgate.net
Nanoparticle and Protein Corona Characteristics:
Particle Size and Shape: The physical characteristics of the nanoparticles themselves play a crucial role. Smaller nanoparticles, due to their higher surface-area-to-volume ratio and greater surface energy, typically exhibit faster ion release rates. sigmaaldrich.commdpi.com Anisotropic shapes also tend to have quicker dissolution compared to spherical particles. sigmaaldrich.com
The Protein Corona: When AgNPs are introduced into a biological fluid, proteins rapidly adsorb to their surface, forming a "protein corona." sciencedaily.com This corona can significantly modify the nanoparticle's behavior. In many cases, a stable protein corona acts as a protective layer, shielding the nanoparticle surface and thereby reducing the rate of Ag+ dissolution. acs.orgfrontiersin.orgnih.gov The type of protein in the corona is important; for example, human serum albumin (HSA) and bovine serum albumin (BSA) have been shown to decrease AgNP dissolution, whereas high-density lipoprotein (HDL) was found to increase it. oup.com The protein corona can also act as a "vehicle" for silver ions, influencing their transport. sciencedaily.com
Capping Agents and Surface Chemistry: The molecules used to stabilize or "cap" the AgNPs during synthesis have a profound impact on ion release. nih.gov These capping agents can control the accessibility of oxygen to the nanoparticle surface. researchgate.netnih.gov For instance, coating AgNPs with citrate (B86180) ions can create a strong negative surface charge that influences stability and dissolution. nih.govsigmaaldrich.com The binding strength and functional groups of these agents can be engineered to either accelerate or slow down the release of silver ions, providing a method for creating controlled-release systems. nih.govsigmaaldrich.com
The interplay of these factors determines the concentration of biologically active silver ions available to interact with cells and biomolecules.
Table 1: Summary of Factors Influencing Silver Ion Dissolution from Protein-Stabilized AgNPs
| Factor | Effect on Ag+ Dissolution Rate | Underlying Mechanism | References |
|---|---|---|---|
| pH | Decreasing pH (acidification) increases dissolution. | Oxidative dissolution is a cooperative process requiring protons (H+); higher H+ concentration accelerates the reaction. | acs.orgresearchgate.netnih.govnih.gov |
| Temperature | Increasing temperature increases dissolution. | Follows Arrhenius behavior, where higher thermal energy increases reaction kinetics. | acs.orgresearchgate.net |
| Protein Corona | Variable: Can decrease dissolution by forming a protective barrier or, in some cases, mediate dissolution. | The protein layer can physically block the nanoparticle surface from reactants (O2, H+). The specific proteins involved can also have catalytic or complexing effects. | acs.orgsciencedaily.comfrontiersin.orgnih.govoup.com |
| Particle Size | Smaller size increases dissolution. | Higher surface-area-to-volume ratio and higher surface energy of smaller particles thermodynamically drives the oxidative process. | sigmaaldrich.commdpi.com |
| Particle Shape | Anisotropic shapes (e.g., prisms, rods) have faster dissolution than spheres. | High surface energy at strained or highly curved regions of the nanoparticle surface promotes faster ion release. | sigmaaldrich.com |
| Surface Chemistry (Capping Agents) | Can be engineered to increase or decrease dissolution. | Capping agents can block surface sites for oxidation, scavenge intermediates, or alter the particle's interaction with the surrounding medium. | nih.govnih.govsigmaaldrich.com |
| Oxygen | Required for dissolution. | Acts as the oxidizing agent in the dissolution reaction of metallic silver (Ag0) to ionic silver (Ag+). | acs.org |
Effect of Silver on Protein Function and Metabolic Pathways (e.g., enzyme inhibition, modulation of signal transduction)
Silver, primarily through the action of released Ag+ ions, exerts significant effects on protein structure and function, leading to the disruption of critical metabolic and signaling pathways. consensus.app These interactions are a cornerstone of silver's biological activity.
Enzyme Inhibition and Metabolic Disruption:
Silver ions have a strong affinity for specific functional groups within proteins, which can lead to enzyme inactivation and the disruption of entire metabolic pathways. mdpi.com
Interaction with Thiol Groups: The most well-described mechanism of enzyme inhibition is the interaction of Ag+ with sulfhydryl or thiol (-SH) groups found in cysteine residues. mdpi.comnih.govcas.cn This binding can alter the protein's three-dimensional structure or block the enzyme's active site, resulting in a loss of catalytic function. cas.cn This interaction is so significant that the location of the thiol group within the protein determines the nature of the toxic interaction. cas.cn
Disruption of Metabolic Pathways: By targeting key enzymes, silver can disrupt essential metabolic processes. Metalloproteomic studies have identified that Ag+ directly binds to and damages multiple enzymes in glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This leads to a stalling of cellular respiration and a significant depletion of related metabolites. nih.gov Specific enzymes shown to be inhibited include:
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in glycolysis whose active site contains a critical thiol group, making it highly susceptible to inactivation by silver. cas.cn
Malic acid dehydrogenase (MDH): An important enzyme in the TCA cycle. cas.cn
Succinyl-CoA synthetase: Another critical enzyme in the TCA cycle. nih.gov
FAD-binding domain-containing proteins: These proteins are involved in dehydrogenation and oxidation reactions crucial for metabolism. chemisgroup.us
Other Interactions: Besides thiol groups, silver ions can also interact with other protein functional groups such as amines (-NH2), carboxylates (-COOH), imidazoles, and phosphates. mdpi.comchemisgroup.usabcam.com These interactions can also lead to protein denaturation and functional inhibition. frontiersin.org
Modulation of Signal Transduction:
Silver nanoparticles and their released ions can interfere with cellular communication by modulating signal transduction pathways, which are essential for regulating cell growth, differentiation, and survival. nih.govfrontiersin.org
Alteration of Protein Phosphorylation: A key mechanism in signal transduction is the phosphorylation and dephosphorylation of proteins. Silver has been shown to interfere with this process. It can dephosphorylate tyrosine residues on key bacterial peptide substrates, thereby inhibiting growth. nih.govfrontiersin.org In mammalian cells, AgNPs can inhibit signal transduction pathways, such as the one initiated by the epidermal growth factor (EGF), by reducing the phosphorylation of downstream signaling proteins like Akt and ERK. chemisgroup.usmdpi.com
Induction of Oxidative Stress Pathways: AgNPs can induce the generation of reactive oxygen species (ROS), which act as secondary messengers in various signaling cascades. consensus.appnih.gov This can trigger stress-related pathways, including the p53 tumor suppressor pathway and the activation of caspases, which are key players in programmed cell death (apoptosis). nih.gov
Interference with Receptor-Mediated Signaling: AgNPs can block signaling pathways induced by growth factors like vascular endothelial growth factor (VEGF) by dephosphorylating their corresponding receptors or downstream targets. mdpi.com
This multifaceted interference with protein function, from direct enzyme inhibition to the complex modulation of signaling networks, underlies the potent biological effects of silver protein compounds.
Table 2: Examples of Silver's Effects on Proteins and Metabolic Pathways
| Target/Pathway | Specific Protein/Molecule (if identified) | Observed Effect of Silver | References |
|---|---|---|---|
| Enzyme Function (General) | Proteins with Cysteine residues | Inhibition via binding to thiol (-SH) groups, altering protein structure and function. | mdpi.comnih.govcas.cn |
| Metabolic Pathways | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Inhibition of activity, disrupting glycolysis. | cas.cn |
| Succinyl-CoA synthetase, Malic acid dehydrogenase (MDH) | Inhibition of activity, disrupting the TCA cycle. | nih.govcas.cnnih.gov | |
| Respiratory chain enzymes | Deactivation, leading to termination of ATP production. | nih.govdovepress.com | |
| Signal Transduction | Bacterial phosphotyrosine proteins | Dephosphorylation, leading to growth inhibition. | nih.govfrontiersin.org |
| Akt and ERK (downstream of EGFR) | Reduced phosphorylation, inhibiting growth factor signaling. | chemisgroup.usmdpi.com | |
| p53 protein, Caspases | Activation, leading to induction of apoptosis. | nih.gov |
Colloidal Stability and Aggregation Phenomena in Silver Protein Systems
Mechanisms Imparting Colloidal Stability to Protein-Coated Silver Nanoparticles
The stability of silver nanoparticles in biological and environmental systems is largely dictated by the formation of a protein corona on their surface. This protein layer modulates the nanoparticle's physicochemical properties, influencing its interactions with the surrounding medium and preventing uncontrolled aggregation. The primary mechanisms responsible for this stabilization are a combination of steric and electrostatic forces, which are highly dependent on environmental factors such as pH and the presence of specific stabilizing molecules.
When silver nanoparticles are introduced into a biological fluid, proteins rapidly adsorb to their surface, forming a dynamic layer known as the protein corona. plos.orgconsensus.app This corona imparts a new "biological identity" to the nanoparticle, significantly altering its surface characteristics and subsequent interactions. consensus.app The stability of the resulting silver-protein conjugate is governed by two main types of forces:
Electrostatic Stabilization: This arises from the surface charge of the adsorbed proteins. nih.gov Many proteins possess a net charge at a given pH, which creates a repulsive electrostatic force between the protein-coated nanoparticles, preventing them from coming close enough to aggregate. nih.govnih.gov For instance, citrate-capped silver nanoparticles, which are negatively charged, can be stabilized by the adsorption of proteins that also carry a net negative charge, enhancing the electrostatic repulsion between particles. nih.govnih.govjscimedcentral.com The magnitude of this repulsion is influenced by the surface charge of both the nanoparticle and the protein, as well as the ionic strength of the medium. rsc.org
Steric Stabilization: This form of stabilization is provided by the physical bulk of the adsorbed protein molecules. sci-hub.seresearchgate.net The protein layer creates a physical barrier that prevents the nanoparticle cores from making direct contact and aggregating. sci-hub.sefrontiersin.org This mechanism is particularly important for large proteins or when a dense protein corona is formed. jscimedcentral.com Polymers like polyvinylpyrrolidone (B124986) (PVP) are often used as capping agents to provide steric stabilization. nih.govresearchgate.net Biomolecules such as bovine serum albumin (BSA) can also provide effective electrosteric stability. jscimedcentral.com
The pH of the surrounding medium is a critical factor that profoundly influences the stability of silver-protein systems. jscimedcentral.comnih.gov It affects both the surface charge of the nanoparticles and the charge and conformation of the adsorbed proteins, thereby altering the balance of repulsive and attractive forces between particles.
The stability of protein-coated silver nanoparticles often exhibits a strong dependence on pH, with aggregation being more pronounced at certain pH values. nih.govnih.gov For instance, citrate-coated silver nanoparticles tend to aggregate in acidic conditions (e.g., pH 3) but are more stable in neutral or alkaline environments (pH 6-9). jscimedcentral.comresearchgate.net This is because at low pH, the negative surface charge of the citrate (B86180) capping agent is neutralized, reducing electrostatic repulsion and leading to aggregation. nih.gov
The introduction of a protein corona can significantly alter this pH-dependent behavior. acs.org For example, BSA-coated silver nanoparticles have been shown to be stable over a wider pH range, including acidic conditions where uncoated nanoparticles would aggregate. acs.orgnih.gov This enhanced stability is attributed to the BSA corona, which can provide steric hindrance and also maintain a net positive charge at low pH (below the isoelectric point of BSA), thus providing electrostatic repulsion. acs.org
The kinetics of aggregation are also highly pH-dependent. nih.govnih.gov Studies have shown that the aggregation rate constant for unconjugated silver nanoparticles increases significantly with increasing acidity. nih.gov In contrast, the formation of a BSA corona can suppress both particle aggregation and acid-induced dissolution, rendering the nanoparticles colloidally stable even in highly acidic environments. acs.orgnih.gov However, near the isoelectric point of the protein, where the net charge of the protein is zero, the electrostatic repulsion is minimized, which can lead to rapid aggregation. researchgate.net For example, casein-coated silver nanoparticles undergo reversible aggregation as the pH approaches the isoelectric point of casein. researchgate.net
The following table summarizes the effect of pH on the stability of different silver nanoparticle systems.
Capping and stabilizing agents are crucial in the synthesis and long-term stability of silver nanoparticles. sci-hub.sewisdomlib.org These molecules adsorb onto the nanoparticle surface, preventing aggregation and controlling particle size and morphology. sci-hub.sefrontiersin.org A variety of agents are used, ranging from small molecules to large polymers and biomolecules.
Commonly used capping agents include:
Citrate: Sodium citrate is a widely used reducing and capping agent that provides electrostatic stabilization by imparting a negative charge to the nanoparticles. nih.govjscimedcentral.com However, this stabilization can be sensitive to changes in pH and ionic strength. jscimedcentral.com
Polyvinylpyrrolidone (PVP): A polymer that provides steric stabilization, making the nanoparticles more robust to changes in the environment compared to purely electrostatically stabilized particles. nih.govresearchgate.net
Bovine Serum Albumin (BSA): A protein that can act as both a reducing and stabilizing agent. jscimedcentral.comfrontiersin.org BSA provides excellent electrosteric stabilization and biocompatibility. jscimedcentral.com
Other agents: A wide array of other molecules are also used, including other proteins, polysaccharides, and surfactants. frontiersin.orgwisdomlib.org The choice of capping agent can be tailored to the specific application of the silver nanoparticles. nih.gov
The effectiveness of a capping agent depends on its ability to bind strongly to the silver surface and provide a sufficient repulsive barrier. sci-hub.se For instance, thiol groups in proteins like cysteine have a strong affinity for silver and can provide robust stabilization. jscimedcentral.com The conformation and packing density of the capping agent on the nanoparticle surface are also important factors. acs.org
The following table provides examples of different capping agents and their primary stabilization mechanism.
Investigating Protein-Induced Aggregation and Disaggregation Processes
While proteins generally stabilize silver nanoparticles, under certain conditions, they can also induce aggregation. mdpi.comnih.gov This process is complex and depends on the specific protein, its concentration, the properties of the nanoparticle, and the surrounding environment.
Protein-induced aggregation can occur through several mechanisms. For example, if the protein concentration is too low to form a complete, stable corona, protein molecules can form bridges between nanoparticles, leading to aggregation. researchgate.net Additionally, changes in protein conformation upon adsorption to the nanoparticle surface can expose hydrophobic regions, promoting protein-protein interactions and subsequent particle aggregation. nih.gov
Conversely, proteins can also induce the disaggregation of nanoparticle clusters. acs.org This can happen when a protein with a high affinity for the nanoparticle surface displaces a weaker-binding capping agent, leading to a more stable dispersion. The formation of a dense protein corona can also create strong repulsive forces that overcome the attractive forces holding aggregates together. acs.org
The interaction between silver nanoparticles and proteins is a dynamic process involving both aggregation and disaggregation, and the final state of the system depends on the interplay of these competing processes. mdpi.com
Predictive Models for Silver-Protein Colloidal Behavior
Given the complexity of silver-protein interactions, there is a growing interest in developing predictive models to understand and forecast their colloidal behavior. jscimedcentral.comtandfonline.com These models aim to relate the physicochemical properties of the nanoparticles and proteins to the resulting stability of the system.
One approach involves using quantitative structure-activity relationships (QSAR) to link the composition of the protein corona to the biological activity and colloidal stability of the nanoparticles. tandfonline.com Machine learning algorithms, such as random forest classification, have also been employed to predict the composition of the protein corona based on the biophysicochemical characteristics of the proteins, nanoparticles (size, surface coating), and solution conditions. nih.govnih.gov These models have shown promise in predicting the proteins that will be enriched in the corona with a good degree of accuracy. nih.gov
The development of such predictive models is crucial for the rational design of silver-protein systems with desired properties for various applications. By understanding the key factors that govern colloidal stability, it may be possible to engineer nanoparticles with optimized performance and safety profiles. tandfonline.comrsc.org
Computational and Theoretical Approaches for Silver Protein Interactions
Molecular Dynamics (MD) Simulations for Atomistic and Mesoscopic Insights
Molecular dynamics (MD) simulations have become a cornerstone for investigating silver-protein systems, offering a dynamic, atom-level picture that is often inaccessible through experimental means alone. nih.govfrontiersin.org These simulations allow researchers to track the movements of individual atoms over time, revealing mechanisms of interaction, conformational changes, and binding events. nih.gov
MD simulations are extensively used to study how proteins adsorb onto silver nanoparticle (AgNP) surfaces, the subsequent changes in their three-dimensional structure (conformation), and their preferred orientation at the interface. nih.gov The process of a protein corona forming around a nanoparticle can be generalized into three stages: diffusion toward the surface, initial landing, and final attachment. acs.orgbiorxiv.org
Simulations have revealed that the adsorption process and resulting protein orientation are highly dependent on the nanoparticle's properties, such as size and surface chemistry. For instance, studies on ovispirin-1 peptides showed they tend to adopt a "lying-down" orientation on larger 10 nm AgNP surfaces, whereas on smaller 3.2 nm particles, a wider distribution of orientations is observed. nsf.gov The adsorption dynamics can be complex, involving not only direct attachment of single proteins but also the adsorption of protein aggregates and cycles of desorption and re-adsorption. acs.org
Upon adsorption, proteins often undergo conformational changes. All-atom MD simulations have shown that proteins like bovine lactoferrin experience structural modifications upon binding to AgNPs, a process driven largely by van der Waals interactions and hydrogen bonds. nih.gov Similarly, simulations of the SARS-CoV-2 spike protein on a silver surface showed that its structure changes upon adsorption, with the magnitude of the change depending on the protein's initial conformation. biorxiv.org These structural changes can impact the protein's function and the biological identity of the nanoparticle. nih.gov
Computational studies have been crucial in identifying the specific amino acids and sequence motifs responsible for binding silver ions (Ag⁺). biorxiv.orgmdpi.com Theoretical and experimental studies consistently identify the basic amino acids—histidine, lysine (B10760008), and arginine—as strong binders of silver ions. oup.comresearchgate.net Among nonpolar residues, methionine exhibits the strongest affinity for Ag⁺. oup.comresearchgate.net
These findings are supported by detailed simulations. For example, in studies of the silver resistance protein SilE, which contains numerous histidine and methionine residues, these two amino acids were confirmed as the primary candidates for metal binding. oup.com Specific binding motifs, such as His-X-X-Met (where X is any amino acid), have been suggested and investigated. mdpi.comoup.com NMR and MS coupled with computational modeling of SilE model peptides confirmed that silver binding occurs through the side chains of histidine and methionine residues. oup.com Quantum mechanical calculations have further refined this understanding, showing that the tautomeric state of histidine can influence its binding affinity. biorxiv.orgmdpi.com
The following table summarizes the relative binding affinity of different amino acid types for silver ions as identified through computational and experimental studies.
Table 1: Amino Acid Specificity for Silver Ion (Ag⁺) Binding
| Amino Acid Category | Binding Affinity | Key Residues | Supporting Findings |
|---|---|---|---|
| Basic | Strongest | Histidine, Lysine, Arginine | Identified as the strongest Ag⁺ binders in multiple theoretical studies. oup.comresearchgate.net |
| Sulfur-containing | Strong | Methionine | Shows the strongest affinity among nonpolar amino acids. biorxiv.orgmdpi.comoup.com |
| Acidic | Moderate to Strong | Aspartic acid, Glutamic acid | The carboxylate group of aspartic acid shows notable binding. nih.govacs.org |
| Nonpolar (Aliphatic) | Weakest | Alanine, Valine, Leucine, etc. | Generally exhibit the weakest silver ion affinity. researchgate.net |
Accurate MD simulations depend on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system. Standard biomolecular force fields are often not parameterized for metal surfaces. To address this, specialized force fields have been developed to accurately model silver-protein interactions. acs.orgresearchgate.net
A significant development is the AgP-CHARMM force field, created for simulating biomolecules at aqueous silver interfaces (specifically Ag(111) and Ag(100)). nih.govacs.org This force field was constructed using adsorption energies calculated from first-principles (quantum mechanics), ensuring a high degree of physical accuracy. researchgate.net It was designed to be consistent with the corresponding GolP-CHARMM force field for gold, allowing for direct and meaningful comparisons of protein adsorption on silver versus gold surfaces. nih.govacs.org The AgP-CHARMM model incorporates polarization effects, which are crucial for describing interactions at metal interfaces, often using a rigid rod model to represent the polarizability of silver atoms. researchgate.netresearchgate.net
Researchers have also worked on refining existing force fields. For example, it was demonstrated that standard parameters for Ag⁺ in the CHARMM36m force field significantly underestimate the interaction strength with methionine and histidine. mdpi.combiorxiv.orgbiorxiv.org To correct this, new non-bonded fix (NBFIX) parameters were calibrated using free-energy calculations to reproduce experimental binding constants, leading to much more accurate simulations of silver-binding peptides. mdpi.combiorxiv.org
First-Principles Calculations for Interfacial Adsorption Energies and Electronic Structure
First-principles calculations, primarily based on Density Functional Theory (DFT), provide a quantum mechanical description of the silver-protein interface. nih.govacs.org These methods are computationally intensive but offer highly accurate information about adsorption energies and the electronic structure, which are fundamental to understanding the nature of the chemical bonds formed. researchgate.net
DFT calculations have been used to generate a comprehensive dataset of in vacuo adsorption energies for a wide range of biologically relevant small molecules and amino acid side chains on silver surfaces. nih.govacs.org These energies are the foundation for parameterizing more computationally efficient classical force fields like AgP-CHARMM. researchgate.net For example, DFT calculations using the vdW-DF functional have been instrumental in this process. nih.govacs.org
These calculations also elucidate the electronic structure of the interface. Studies have investigated the interaction of Ag⁺ with amino acids, showing that silver acts as a major positive center and can accept electron density from the protein, indicating an oxidative process. researchgate.net The distribution of frontier molecular orbitals (HOMO and LUMO) reveals that electron transfer often occurs from the biological molecule to the silver ion. longdom.org DFT can also predict how the electronic and photophysical properties of DNA-stabilized silver clusters are tuned by their charge state and interaction with the environment. acs.orgnih.gov
Table 2: DFT-Calculated Adsorption Energies of Molecules on Silver Surfaces
| Molecule/Fragment | Silver Surface | Adsorption Energy (eV) | Reference |
|---|---|---|---|
| Water (H₂O) | Ag(100) | -0.93 | researchgate.net |
| Water (H₂O) | Ag(111) | -0.84 | researchgate.net |
| Phosphate (H₂PO₄⁻) | Ag(100) | -3.71 | researchgate.net |
| Phosphate (H₂PO₄⁻) | Ag(111) | -3.61 | researchgate.net |
Coarse-Grained (CG) Modeling for Large-Scale Protein-Nanoparticle Systems
While all-atom MD simulations provide high-resolution detail, their computational cost limits them to relatively small systems and short timescales. nih.govnih.gov Coarse-grained (CG) modeling addresses this limitation by simplifying the representation of the system—for example, by representing groups of atoms or entire amino acids as single beads. nih.govchemrxiv.org This reduction in complexity allows for the simulation of much larger systems, such as the formation of a complete protein corona on a nanoparticle, over longer timescales. acs.orgnih.gov
Rational Design Principles Derived from Computational Modeling
A major goal of computational modeling is to derive principles that can guide the rational design of proteins and nanomaterials with specific, desired functionalities. nih.govspringernature.com By providing a molecular-level understanding of interaction mechanisms, simulations enable the engineering of novel systems for biomedical applications. rsc.orgacs.org
Computational studies have yielded key design principles for silver-protein interactions:
Surface-Specific Binding: Simulations can screen for the binding affinity of biomolecules to different crystallographic facets of a nanoparticle. For instance, studies have shown that biomolecule adsorption is often more favorable on the (110) and (111) facets of AgNPs than on the (100) facet. rsc.org Aromatic residues show strong binding to the (111) facet due to its electron density, providing a principle for designing peptides that will selectively bind to this surface. rsc.org
Engineering Metal-Binding Sites: By understanding which amino acid residues and motifs (e.g., HXXM) have the highest affinity for silver, proteins can be engineered or selected to bind silver with high specificity and affinity. mdpi.comnih.gov This is critical for applications in biosensing and the design of protein-based nanocarriers.
Predicting Functional Outcomes: Simulations can predict how adsorption will alter a protein's structure and, by extension, its function. This knowledge can be used to design protein-nanoparticle conjugates where the protein's biological activity is preserved or controllably modulated. nih.govnih.gov For example, designing systems where a critical active site remains exposed to the solvent after adsorption is a key challenge that modeling can help address. rsc.org
Ultimately, computational tools are moving the field from trial-and-error discovery to a more predictive and design-oriented paradigm. nih.govacs.org
Advanced Research Applications of Silver Protein Complexes
Biosensing and Bio-detection Technologies Based on Protein-Silver Conjugates
The conjugation of proteins with silver nanoparticles has opened new frontiers in biosensing, enabling the detection of biomolecules with high sensitivity and specificity. These technologies harness the unique optical and physical properties of silver nanomaterials, which are modulated by the binding of target analytes to the protein component.
Localized Surface Plasmon Resonance (LSPR) in Sensing Applications
Localized Surface Plasmon Resonance (LSPR) is an optical phenomenon exhibited by metallic nanoparticles, such as those made of silver and gold. tandfonline.comnih.gov When light interacts with these nanoparticles, it causes the collective oscillation of conduction electrons on the nanoparticle surface. tandfonline.com This oscillation results in a strong absorbance peak at a specific wavelength in the visible range. nih.gov The precise wavelength of this peak is highly sensitive to the local refractive index surrounding the nanoparticle. nih.gov
This sensitivity is the basis for LSPR's application in biosensing. acs.org In a typical LSPR biosensor, silver nanoparticles are functionalized with specific proteins, such as antibodies, which act as bioreceptors. When the target analyte (e.g., a specific protein biomarker, DNA, or small molecule) binds to these bioreceptors, it alters the local refractive index at the nanoparticle's surface. acs.orgnih.gov This change causes a measurable shift in the LSPR peak wavelength, allowing for real-time, label-free detection of binding events. acs.orgacs.org
Silver nanoparticles are often favored for LSPR applications due to their sharper and more intense resonance peaks compared to gold, although they can be more susceptible to oxidation. tandfonline.com Researchers have developed LSPR biosensors using silver nanoparticles for a variety of applications, including the detection of cancer biomarkers like human epididymis secretory protein 4 (HE4) and mutations in the p53 protein. tandfonline.com In one study, silver nanotriangles were used to directly detect the conformational change of the protein calmodulin upon binding to calcium. mdpi.com This demonstrates the high sensitivity of the technique, capable of detecting subtle changes in protein structure. mdpi.com
| Feature | Description |
| Principle | Collective oscillation of electrons on the surface of metallic nanoparticles in response to light. |
| Sensing Mechanism | Binding of target analytes to protein-functionalized silver nanoparticles alters the local refractive index, causing a measurable shift in the LSPR peak wavelength. acs.orgacs.org |
| Advantages | Real-time and label-free detection, high sensitivity, and potential for miniaturization. tandfonline.comacs.org |
| Common Materials | Gold and Silver nanoparticles. Silver often provides sharper and more intense LSPR peaks. tandfonline.com |
Integration with Mass Spectrometry for Enhanced Analytical Readouts
While traditional silver staining of proteins in gels can interfere with subsequent mass spectrometry (MS) analysis, the direct use of silver nanoparticles in conjunction with MS has led to enhanced analytical techniques. acs.orgnih.gov A key innovation in this area is Surface-Assisted Laser Desorption/Ionization (SALDI) mass spectrometry. mdpi.comnih.govresearchgate.net
In SALDI-MS, silver nanoparticles are used as a matrix to replace the conventional organic matrices used in Matrix-Assisted Laser Desorption/Ionization (MALDI). tandfonline.comtandfonline.com This approach offers significant advantages, particularly for the analysis of low molecular weight compounds like peptides and metabolites, as it eliminates the background chemical noise from the matrix itself in the low mass region of the spectrum. nih.govtandfonline.com
The process involves mixing the analyte (e.g., peptides from a digested protein) with a suspension of silver nanoparticles on the MS target plate. researchgate.net When the laser is fired at the spot, the silver nanoparticles efficiently absorb the laser energy and transfer it to the analyte molecules, promoting their desorption and ionization. mdpi.comresearchgate.net Ionization is often enhanced through the formation of adducts between the analyte and silver ions ([M+Ag]+), which are readily generated from the nanoparticles. nih.govmdpi.com This results in cleaner mass spectra and can significantly improve detection sensitivity. researchgate.net For instance, nanoparticle-assisted LDI (nano-PALDI) has been shown to achieve femtomole-level detection for certain amino acids, a tenfold increase in sensitivity compared to standard MALDI. nih.gov
This technique leverages the silver-analyte interaction to create a more robust and sensitive analytical readout, transforming a previous limitation (silver's interference) into a powerful tool for enhancement. acs.orgresearchgate.net
Fundamental Contributions to Analytical Chemistry Methodologies
Silver-protein interactions are at the heart of one of the most sensitive and widely used techniques for protein visualization in analytical chemistry: silver staining in gel electrophoresis.
Principles of Protein Detection and Quantification in Gel Electrophoresis (e.g., Silver Staining Chemistry)
Silver staining is a highly sensitive colorimetric method used to detect proteins separated by polyacrylamide gel electrophoresis (SDS-PAGE). nih.govresearchgate.net Its sensitivity is significantly higher than that of other common stains like Coomassie Brilliant Blue, allowing for the detection of proteins at concentrations as low as 0.1 to 1 nanogram per band. researchgate.net
The fundamental principle of silver staining involves the selective reduction of silver ions (Ag+) to metallic silver (Ag0) at the locations of protein bands within the gel. researchgate.netfrontiersin.org This process is analogous to black-and-white photography. The deposited metallic silver forms a visible, dark brown or black image of the protein bands. frontiersin.orgresearchgate.net
The standard silver staining protocol involves a sequence of carefully timed steps:
Fixation: The gel is treated with a solution, typically containing ethanol (B145695) and acetic acid, to immobilize the proteins within the gel matrix and wash away interfering compounds like SDS and buffer salts. researchgate.net
Sensitization: The gel is incubated with a sensitizing agent, such as sodium thiosulfate, which enhances the contrast and sensitivity of the stain. frontiersin.org
Silver Impregnation: The gel is immersed in a silver nitrate (B79036) solution, allowing silver ions to diffuse into the gel and bind to the proteins. researchgate.netresearchgate.net
Development: The gel is placed in an alkaline developing solution, commonly containing formaldehyde (B43269). The formaldehyde reduces the protein-bound silver ions to form black, insoluble particles of metallic silver, thus visualizing the protein bands. researchgate.net
Stopping: The reaction is terminated by immersing the gel in a weak acid solution, typically acetic acid, to prevent overdevelopment and high background staining. researchgate.net
The intensity of the resulting bands can be used for the semi-quantification of protein amounts, although the response is not linear for all proteins. The color of the stained bands can also vary (e.g., brown, yellow, blue, red), which is attributed to the light-scattering properties of the silver grains, with different sizes of grains producing different colors. acs.orgresearchgate.net
Mechanism of Silver Ion Interactions with Specific Protein Functional Groups in Staining
The selectivity of silver staining for proteins is based on the affinity of silver ions for specific functional groups present in amino acid side chains. researchgate.netresearchgate.net The silver ions (from silver nitrate) form coordination complexes with these groups, effectively concentrating the silver at the location of the proteins. frontiersin.org
The primary protein functional groups that interact with silver ions are:
Carboxylic acid groups (-COOH): Found in the side chains of aspartic acid (Asp) and glutamic acid (Glu). nih.govresearchgate.net
Imidazole (B134444) groups: Found in the side chain of histidine (His). nih.govresearchgate.net
Sulfhydryl groups (-SH): Found in the side chain of cysteine (Cys). nih.govresearchgate.net
Amino groups (-NH2): Found in the side chain of lysine (B10760008) (Lys) and at the N-terminus of the protein. nih.govresearchgate.net
The interaction with basic and sulfur-containing amino acids is particularly strong. frontiersin.org Histidine and methionine residues are considered key binding motifs for silver ions. nih.gov The availability of these functional groups on the protein's surface influences the staining intensity. The reduction of the bound silver ions during the development step creates nucleation sites, leading to the deposition of metallic silver and the visualization of the protein. researchgate.net
Materials Science and Nanotechnology Innovations
The controlled interaction between silver and proteins has been harnessed to create novel nanomaterials and hierarchical structures with unique functionalities, pushing the boundaries of materials science.
Proteins can act as templates or scaffolds for the synthesis of highly stable and functional silver nanoclusters (Ag NCs). frontiersin.orgacs.org These nanoclusters, composed of just a few to several hundred silver atoms, are so small that they exhibit molecule-like quantum effects, such as strong fluorescence. researchgate.netrsc.org Bovine serum albumin (BSA) and other proteins have been used to template the formation of fluorescent Ag NCs that are biocompatible and have applications in bioimaging and chemical sensing. frontiersin.orgacs.org For example, protein-templated Ag NCs have been developed into a sensitive luminescent assay for the detection of cysteine. rsc.org
Furthermore, these protein-stabilized silver nanoclusters can be assembled with other nanomaterials to create advanced composites. One such innovation involves the assembly of protein-capped silver nanoclusters with graphene oxide sheets. acs.org This composite material has shown potential as an improved bioimaging agent and as a synergistic drug carrier for cancer therapy. acs.org
Beyond the nanoscale, silver-protein interactions drive the self-assembly of complex, hierarchical materials. The natural protein fibers of amyloid, known for their role in disease, can be used as a template to create ordered silver nanostructures. cam.ac.uk Similarly, natural biopolymers like cellulose (B213188) from bamboo or bacterial cultures can serve as scaffolds for the uniform deposition of silver nanoparticles. acs.orgengj.org These hierarchical composites combine the structural properties of the biopolymer with the functional properties of silver, leading to applications in sustainable water purification and as advanced anode materials for lithium-ion batteries. acs.orgacs.org The self-assembly of silver ions with specific organic ligands, including those derived from amino acids, can also produce coordination polymers with novel layered network structures and interesting antimicrobial or catalytic properties. researchgate.netnih.govacs.org
| Innovation | Description | Key Components | Potential Applications |
| Protein-Templated Nanoclusters | Proteins are used as scaffolds to synthesize highly stable, fluorescent silver nanoclusters (Ag NCs) with molecule-like properties. frontiersin.orgrsc.org | Proteins (e.g., BSA), Silver Salts | Bioimaging, Chemical Sensing, Catalysis acs.orgrsc.org |
| Hierarchical Composites | Biopolymers like cellulose or amyloid fibers are used as templates to organize silver nanoparticles into ordered, large-scale structures. acs.orgcam.ac.ukacs.org | Biopolymers (Cellulose, Amyloid), Silver Nanoparticles | Water Purification, Energy Storage, Electronics acs.orgacs.org |
| Self-Assembled Coordination Polymers | Silver ions and organic/protein-derived ligands spontaneously form ordered, extended network structures. researchgate.netacs.org | Silver Ions, Organic/Peptide Ligands | Antimicrobial Materials, Catalysis nih.govacs.org |
Surface Functionalization of Nanostructured Materials with Proteins
The functionalization of nanostructured materials with proteins is a key strategy to enhance their biocompatibility and introduce specific functionalities. frontiersin.org Silver nanoparticles (AgNPs) can be functionalized with various biomolecules, including proteins, to prevent aggregation and improve their desired effects. mdpi.com This process involves modifying the surface of nanoparticles to improve and add properties beneficial for various applications. frontiersin.org
One effective method is the synthesis of AgNPs using biological materials, where the protein-rich substrate influences the final properties of the nanoparticles. mdpi.com For instance, proteins from Spirulina extract have been used to functionalize AgNPs, with electrostatic and hydrogen bonds forming between the protein structures and the nanoparticles. mdpi.com This functionalization can enhance the specificity of the nanoparticles for certain cells and modulate biological responses. mdpi.com
The process can involve both non-covalent and covalent bonding approaches. frontiersin.org A common technique involves conjugating silver-reducing polymers to the surface of protein molecules, followed by the addition of silver salt to induce electroless silver deposition on the protein's surface. researchgate.net This results in soluble, biologically active hybrids that retain the protein's specific functions. researchgate.net For example, avidin-silver hybrids created through this method maintained their ability to bind to biotin. researchgate.net
The choice of protein and the method of functionalization are critical. Human serum albumin, for example, has been used to modify the surface of nanoparticles. frontiersin.org Similarly, chitosan, a polysaccharide, has been employed to coat silver nanoparticles, leading to higher biocompatibility compared to unmodified AgNPs. frontiersin.org These surface modifications are often necessary to reduce the potential toxicity of silver nanoparticles and increase their stability in biological fluids. frontiersin.org
Development of Novel Protein-Metallic Hybrid Materials
The integration of proteins with metallic components at the nanoscale is a burgeoning field leading to the creation of novel hybrid materials with tailored functionalities. researchgate.net These protein-metallic hybrid materials combine the advantages of both components, such as the flexibility of polymers and the high conductivity of metals like silver. mdpi.com
One approach involves the direct deposition of silver onto the surface of single, soluble enzyme molecules. researchgate.net This is achieved by conjugating silver-reducing moieties to the enzyme's surface, which then react with silver ions to form a metallic coating. researchgate.net The resulting enzyme-silver hybrids can retain their enzymatic activity and solubility. researchgate.net For example, glucose oxidase-silver hybrids have been successfully created and even "wired" to electrodes for glucose determination. researchgate.net
Engineered proteins can also be designed to control the coordination of metal ions and template the formation of nanoclusters, offering precise control over the properties of the resulting hybrid material. acs.org This allows for the incorporation of a biomolecule that can direct the material's application within biological systems. acs.org The shape and protein-to-metal ratio can be adjusted to control the size and plasmonic properties of silver nanoprisms. acs.org
Furthermore, devastating plant pathogenic viruses, such as the Squash leaf curl China virus (SLCCNV), have been utilized as nano-bio templates for the fabrication of gold and silver nanomaterials. arabjchem.org By exposing the virus to silver nitrate, virus-metallic hybrid nanomaterials can be synthesized quickly and in an eco-friendly manner. arabjchem.org These hybrids are formed through the nucleation and growth of the metal precursor on the pH-activated viral capsid. arabjchem.org
The applications for these hybrid materials are diverse. For instance, combining silver nanowires with polyurethane foams results in flexible and conductive materials that can be used in pressure sensors or as filters with bactericidal properties. mdpi.com Similarly, polymer-metal hybrid nanoparticles are being explored for applications like drug and therapeutic protein delivery. researchgate.net
Tools for Biomolecular Research and Mechanistic Probing
Silver-protein complexes are not only valuable for creating new materials but also serve as powerful tools for fundamental biomolecular research. They provide unique platforms to investigate complex biological processes such as protein folding and the interactions of nanoparticles within biological environments.
Investigation of Protein Folding, Stability, and Intrinsic Disorder
Understanding the mechanisms of protein folding is a fundamental challenge in biology, as the proper three-dimensional structure of a protein is crucial for its function. diva-portal.org The process is complex, with proteins navigating a vast landscape of possible conformations to find their native, functional state. diva-portal.orgresearchgate.net
Silver-protein complexes have emerged as a tool to probe the stability of proteins. Gel-based silver staining, a technique used to visualize proteins, relies on the selective reduction of silver ions to metallic silver near protein molecules. researchgate.net The color variations observed have been linked to the scattering of light by silver grains of different sizes, providing insights into the protein's structure. researchgate.net
The stability of protein complexes can be significantly influenced by their environment. For example, studies have shown that macromolecular crowding agents can stabilize proteins during thermal and chemical unfolding. diva-portal.org The interaction of silver ions with proteins can also affect their stability. While the presence and stoichiometry of metal binding, including with silver ions (Ag+), can increase the gas-phase stability of proteins like metallothionein, it may not significantly reduce unfolding. acs.org This suggests that gas-phase and solution-phase techniques can reveal different aspects of protein unfolding pathways. acs.org
The interaction of silver nanoparticles with proteins can also induce conformational changes. Circular dichroism spectroscopy has been used to show that proteins can undergo changes in their secondary structure upon interacting with nanoparticles. acs.orgacs.org The extent of these changes can depend on the size of the nanoparticles, with smaller particles sometimes causing a greater loss of the protein's natural conformation. acs.org
The development of computational algorithms, such as FOLDEF, allows for the quantitative estimation of interactions that contribute to the stability of proteins and their complexes. nih.gov These tools, validated against extensive experimental data, provide a fast and accurate way to predict changes in protein stability upon mutation or interaction with other molecules. nih.gov
Understanding Protein-Nanoparticle Interactions in Complex Biological Milieus
When nanoparticles enter a biological system, they are immediately coated with proteins and other biomolecules, forming a "protein corona". acs.orgmdpi.com This corona effectively becomes the new surface of the nanoparticle and dictates its subsequent biological interactions, including its pharmacological and toxicological profiles. mdpi.comrsc.org
The interaction between silver nanoparticles and proteins can be studied using a variety of techniques. Spectroscopic methods, such as UV-vis spectroscopy, can monitor the adsorption of proteins onto the nanoparticle surface. acs.org Fluorescence spectroscopy can also be employed, as the binding of nanoparticles can quench the intrinsic fluorescence of proteins. rsc.org Changes in the hydrodynamic diameter of the nanoparticles, as measured by dynamic light scattering (DLS), can also indicate protein adsorption. rsc.org
The protein corona is a dynamic entity, consisting of a "hard" inner layer of tightly bound proteins and a "soft" outer layer that exchanges more rapidly with the surrounding medium. mdpi.com Understanding the composition and dynamics of this corona is crucial for predicting the fate and biological effects of nanoparticles. mdpi.com For example, the most abundant protein in a given biological fluid, such as bovine serum albumin in certain experimental models, is often a major component of the protein corona on silver nanoparticles. mdpi.com
The surface chemistry of the silver nanoparticles plays a critical role in these interactions. Nanoparticles with different surface coatings (e.g., positively charged, negatively charged, or neutral) will interact differently with proteins, leading to variations in protein adsorption and conformational changes. acs.org These differences in the protein corona can, in turn, influence the cellular uptake and cytotoxicity of the nanoparticles. acs.org
Emerging Research Directions and Unresolved Questions in Silver Protein Studies
Deciphering Multi-Component Interactions at Complex Bio-Interfaces
When a silver nanoparticle (AgNP) enters a biological fluid, it is immediately coated with a layer of proteins, termed the "protein corona". researchgate.net This corona, rather than the naked nanoparticle, dictates the biological identity and subsequent interactions of the particle. acs.orgnih.govrsc.org Current research is intensely focused on understanding the formation and composition of this corona in complex, multi-component environments that mimic physiological conditions.
The formation of the protein corona is a dynamic and competitive process. researchgate.net It is governed by the "Vroman effect," which describes how the most abundant, high-mobility proteins initially bind to the nanoparticle surface and are subsequently displaced over time by less abundant proteins that have a higher binding affinity. nih.govdovepress.comrsc.org However, studies suggest that corona formation is not solely dependent on this effect but is a complex interplay of multiple parameters. rsc.org The final composition of the corona is highly selective; out of thousands of proteins in blood plasma, only a few hundred are typically found on a nanoparticle's surface. nih.gov
Research findings indicate that the physicochemical properties of both the nanoparticle and the proteins are critical determinants of the corona's composition. Key factors include:
Nanoparticle Properties : Size and surface curvature significantly influence which proteins bind. For instance, one study found that 110 nm AgNPs associated with a larger number of proteins compared to 20 nm AgNPs. nih.govnih.gov Specifically, 60 proteins were found to bind only to the 110 nm particles, whereas 19 bound uniquely to the 20 nm particles. nih.govnih.gov Surface charge and chemistry are also pivotal, with different coatings like citrate (B86180) or polyvinylpyrrolidone (B124986) (PVP) attracting different protein profiles. nih.govresearchgate.net
Protein Properties : The structural characteristics of the proteins themselves play a crucial role. Studies on silver nanoparticles have highlighted an enrichment of proteins with a higher number of β-sheets and greater hydrophobicity. nih.gov It was found that proteins associating with 20 nm AgNPs were significantly more hydrophobic than those that bound to 110 nm AgNPs, suggesting hydrophobic interactions are a key driver. nih.gov Conversely, a smaller amount of α-helical structure appears to decrease binding propensity. nih.gov
These interactions are driven by a combination of forces, including van der Waals forces, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.netmdpi.com Understanding this complex interplay is a major unresolved question, as it is fundamental to predicting a nanoparticle's fate and function in vivo.
Table 1: Factors Influencing Multi-Component Interactions at AgNP Bio-Interfaces
| Factor | Observed Effect on Protein Corona | Research Finding |
|---|---|---|
| Nanoparticle Size | Influences the number and identity of bound proteins. nih.govnih.gov | 110 nm AgNPs bind a greater number and variety of proteins compared to 20 nm AgNPs. nih.gov |
| Nanoparticle Surface | Surface chemistry and charge dictate binding specificity and stability. nih.govresearchgate.net | PVP-stabilized AgNPs are relatively inert to protein adsorption, while PEI-stabilized AgNPs interact strongly with bovine serum albumin (BSA). researchgate.net |
| Protein Structure | Secondary structure content (e.g., β-sheets, α-helices) affects binding affinity. nih.gov | Proteins enriched in the AgNP corona tend to have more β-sheets and fewer α-helices. nih.gov |
| Protein Hydrophobicity | Higher hydrophobicity promotes protein binding to AgNPs. nih.govnih.gov | Proteins binding to smaller (20 nm) AgNPs were found to be significantly more hydrophobic. nih.gov |
| Competitive Exchange | High-abundance, low-affinity proteins are replaced by low-abundance, high-affinity proteins over time (Vroman effect). nih.govdovepress.com | The dynamic exchange leads to a final corona composition that is not representative of the bulk protein concentration in the fluid. acs.org |
Innovations in Real-Time and In Situ Characterization of Protein Corona Dynamics
Characterizing the protein corona is challenging because its composition is dynamic and includes both a tightly bound "hard" corona and a more transient, loosely associated "soft" corona. dovepress.com Traditional analysis methods often require isolating the nanoparticle-protein complex, typically through centrifugation, which can inadvertently strip away the soft corona and alter the very composition being studied. rsc.orgrsc.org To overcome these limitations, a significant research effort is directed towards developing innovative techniques for real-time and in situ analysis.
These advanced methods allow for the observation of corona formation as it happens, directly in complex biological media, providing critical data on the kinetics and evolution of both the hard and soft layers. nih.govrsc.org
Real-Time All-Optical Nanoparticle Analysis by Scattering Microscopy (RONAS) : This label-free technique tracks protein adsorption onto individual metallic and dielectric nanoparticles directly in serum by monitoring changes in the particle's optical scattering properties. nih.govacs.org RONAS can analyze the adsorbed protein mass, affinity, and kinetics at the single-particle level, revealing significant particle-to-particle heterogeneity. nih.gov
Microfluidics-based Approaches : Combining microfluidics with techniques like confocal laser scanning microscopy allows for the in situ monitoring of protein adsorption under controlled flow conditions that can mimic physiological environments. acs.orgnih.gov These studies have kinetically resolved corona formation into distinct phases: an initial irreversible binding of proteins to the particle surface, followed by the binding of proteins to this pre-adsorbed layer, and finally the formation of a reversible soft corona. acs.orgnih.gov
Bio-Layer Interferometry (BLI) : BLI-based "fishing" strategies enable real-time monitoring of the dynamic interactions between nanoparticles and proteins. rsc.orgnih.gov In this method, nanoparticles are loaded onto a biosensor, which is then incubated in biological fluid, allowing for the direct observation of corona formation and subsequent isolation for proteomic analysis. nih.gov
Fluorescence Nanoparticle Tracking Analysis (F-NTA) : This technique allows for the selective tracking of fluorescently labeled nanoparticles within complex media. mdpi.com By using two-color F-NTA, researchers can verify the binding of a target analyte to an antibody-conjugated nanoparticle and assess how the presence of a protein corona influences this biosensing interaction in situ. mdpi.com
These methods are revealing that the soft corona, once lost in conventional analysis, plays a significant role and can contain a higher number of proteins than the hard corona. dovepress.com
Table 2: Innovations in Real-Time and In Situ Characterization of Protein Corona
| Technique | Principle | Key Insights Provided |
|---|---|---|
| RONAS | Label-free single-particle optical scattering microscopy. nih.govacs.org | Real-time tracking of protein mass, kinetics, and affinity on individual nanoparticles in serum. nih.gov |
| Microfluidics with Microscopy | Combines controlled flow with confocal imaging to monitor protein adsorption. acs.orgnih.gov | Time-evolution of corona formation, distinguishing between irreversible (hard) and reversible (soft) layers. acs.orgnih.gov |
| BLI-based "Fishing" | Immobilizes nanoparticles on a biosensor to monitor binding events in real time. rsc.orgnih.gov | Dynamic monitoring of corona formation and evolution, enabling isolation for compositional analysis. nih.gov |
| F-NTA | Tracks fluorescently labeled nanoparticles to study interactions in complex media. mdpi.com | In situ assessment of how the whole protein corona affects nanoparticle interactions and biosensing functions. mdpi.com |
Advancements in Predictive Computational Models for Complex Systems
Complementing experimental work, predictive computational models are becoming indispensable for navigating the vast parameter space of silver-protein interactions. nih.govnumberanalytics.com These models offer atomic-level insights that are often inaccessible through experiments and are being developed to predict corona composition and nanoparticle behavior. nih.govunimore.it
Molecular Dynamics (MD) Simulations : MD simulations are powerful tools for investigating the fundamental processes of corona formation. nih.gov
Insights from MD : Simulations of ovispirin-1 peptides with AgNPs have shown that the adsorption process involves three stages: diffusion, initial landing via hydrophilic residues, and final attachment. nih.govacs.org These simulations also revealed that smaller AgNPs lead to faster adsorption and a denser peptide packing structure. nih.govacs.org Studies with ubiquitin showed that binding to AgNPs can destabilize the protein's α-helices while increasing its β-sheet content. arxiv.org
Machine Learning (ML) and Artificial Intelligence (AI) : More recently, ML and AI have emerged as transformative approaches for predicting the protein corona. numberanalytics.commdpi.com By training models on large datasets from experimental studies, researchers can predict corona composition with remarkable accuracy.
Predictive Power : An ML model integrating a random forest algorithm with meta-analysis achieved a performance with R² over 0.75 in predicting protein corona composition, a significant improvement over traditional linear regression models. pnas.orgnih.gov Another ML model developed for DNA nanostructures could predict whether a protein would be present in the corona with 92% accuracy. acs.orgnih.gov
Identifying Key Factors : These models can also identify the most influential factors determining corona formation. For instance, "nanoparticle without modification" and "surface modification" were identified as the two most important features. pnas.orgnih.gov This predictive capability can guide the rational design of nanoparticles for specific biological applications by engineering their surface to attract or repel certain proteins. acs.orgnih.gov
These computational advancements are accelerating research by allowing for in silico screening and hypothesis testing, reducing the cost and time of experimental efforts. pnas.org
Table 3: Predictive Computational Models for Silver-Protein Systems
| Model Type | Application / Purpose | Reported Findings / Accuracy |
|---|---|---|
| Multiscale MD Simulations | Examines formation dynamics and structure of the peptide corona on AgNPs. nih.govacs.org | Revealed a three-stage adsorption process and showed smaller AgNPs lead to faster, denser peptide packing. nih.govacs.org |
| Molecular Docking & MD | Investigates how nanoparticles induce structural and functional changes in proteins. aalto.fi | Predicted that nanoparticle binding can inhibit enzyme function by inducing tertiary structural changes in the protein. aalto.fi |
| Machine Learning (XGBoost) | Predicts the presence/absence of specific proteins in the corona of DNA nanostructures. acs.orgnih.gov | Achieved 92% accuracy and 0.97 AUC in classifying proteins as present or absent in the corona. acs.orgnih.gov |
| Machine Learning (Random Forest) | Quantitatively predicts the functional composition of the protein corona on diverse nanoparticles. pnas.orgnih.gov | Achieved R² > 0.75 for predicting corona composition and identified surface modification as a key factor. pnas.orgnih.gov |
| Multiscale Docking Method | Predicts protein binding affinities onto PEGylated gold and silver nanoparticles. rsc.org | Produced protein-nanoparticle adsorption rankings that were validated against experimental data. rsc.org |
Exploration of Unconventional Protein-Silver Architectures and Their Advanced Functionalities
Beyond studying the incidental formation of the protein corona, researchers are now actively using proteins as templates to construct unconventional protein-silver architectures with tailored, advanced functionalities. frontiersin.org In this approach, the protein is not a passive surface for adsorption but an active scaffold that directs the synthesis of silver nanoclusters (AgNCs), which are ultrasmall nanoparticles (<3 nm) with unique fluorescent properties. rsc.org
Protein-Templated Silver Nanoclusters (AgNCs) :
Synthesis and Stability : Proteins provide an ideal biocompatible scaffold for the synthesis and stabilization of AgNCs in aqueous solutions. frontiersin.orgrsc.org Cysteine-rich proteins, such as keratin (B1170402), have been used as templates to synthesize highly stable AgNCs at room temperature. rsc.orgrsc.org The resulting keratin-templated AgNCs exhibited stable fluorescence for months. rsc.org Bovine serum albumin (BSA) has also been widely used as a template. frontiersin.orgnih.gov
Advanced Functionalities : These protein-silver architectures often exhibit novel functionalities derived from both the protein and the nanocluster.
Fluorescent Probes : The strong fluorescence of protein-templated AgNCs makes them excellent probes for chemical sensing. Keratin-AgNCs, for example, have been used for the highly selective detection of mercury ions (Hg²⁺) with a low detection limit of 6.5 nM. rsc.orgrsc.org
Photodynamic Therapy : An atomically precise BSA-Ag₁₃ nanocluster was shown to be a highly effective generator of singlet oxygen upon photoexcitation. nih.gov This property, combined with the biocompatibility imparted by the BSA template, makes it a promising agent for photodynamic cancer therapy. nih.gov
Bifunctionality : A key advantage of this approach is the potential to retain the biological function of the protein template. rsc.org This opens the door to creating bifunctional nanostructures that combine, for instance, the targeting capabilities of a specific protein with the sensing or therapeutic action of the silver nanocluster.
The exploration of different protein templates (e.g., keratin, BSA, lysozyme) and synthesis conditions allows for the fine-tuning of the size, stability, and optical properties of the resulting AgNCs, paving the way for a new class of functional hybrid materials. frontiersin.orgrsc.orgolemiss.edu
Table 4: Unconventional Protein-Silver Architectures
| Protein Template | Synthesis Approach | Resulting Architecture | Advanced Functionality |
|---|---|---|---|
| Keratin | Reduction of silver salt with NaBH₄ in the presence of keratin at room temperature. rsc.orgrsc.org | Stable, highly fluorescent silver nanoclusters (AgNCs) embedded within the protein structure. rsc.org | Fluorescent probe for selective detection of mercury(II) ions. rsc.orgrsc.org |
| Bovine Serum Albumin (BSA) | Controlled reduction using NaOH-dissolved NaBH₄ with BSA as a scaffold. nih.gov | Atomically precise BSA-Ag₁₃ nanoclusters. nih.gov | Effective singlet oxygen generator for photodynamic cancer therapy. nih.gov |
| Polyarginine | Adsorption of the peptide onto a pre-formed silver nanoparticle. aip.org | A polyarginine coating or corona on the AgNP surface. aip.org | Potential for enhanced cell penetration and targeting of negatively charged bacterial cell surfaces. aip.org |
Table 5: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| Silver | Ag |
| Silver Nanoparticle | AgNP |
| Silver Nanocluster | AgNC |
| Bovine Serum Albumin | BSA |
| Human Serum Albumin | HSA |
| Polyvinylpyrrolidone | PVP |
| Polyethyleneimine | PEI |
| Sodium borohydride (B1222165) | NaBH₄ |
| Mercury(II) ion | Hg²⁺ |
| Ubiquitin | - |
| Keratin | - |
| Ovispirin-1 | - |
| High-Density Lipoprotein | HDL |
Q & A
Q. What experimental methods are recommended for validating the purity and structural integrity of silver protein samples?
To ensure purity and structural fidelity, employ a combination of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) with silver staining for high-sensitivity protein detection. Silver staining enhances visibility of low-abundance proteins, but requires stringent controls to avoid artifacts . Couple this with mass spectrometry (MS) to confirm protein identity and post-translational modifications. For reproducible results, follow standardized protocols for sample preparation (e.g., avoiding keratin contamination) and include negative controls (e.g., empty vector lysates) to rule out non-specific binding .
Q. How should researchers design a robust co-immunoprecipitation (Co-IP) experiment to study this compound interactions?
Use quantitative Co-IP coupled with mass spectrometry (IP-MS) to identify interacting partners. Key steps include:
- Validating antibody specificity via Western blot (WB) and knockout/knockdown controls.
- Maintaining consistent cell lysate quantities and incubation times between experimental and control groups.
- Performing Coomassie or silver staining post-IP to verify target protein enrichment before MS analysis .
- Repeating experiments in triplicate to account for biological variability.
Advanced Research Questions
Q. How can conflicting data on this compound’s functional roles across studies be systematically analyzed?
Address contradictions through:
- Meta-analysis : Aggregate datasets from multiple studies (e.g., via PRIDE Archive or UniProt) to identify trends or outliers.
- Experimental replication : Standardize variables such as buffer pH, temperature, and protein concentration, as minor deviations can alter results .
- Cross-species validation : Use tools like SeqAPASS to assess conservation of this compound domains and functions in model organisms, which may resolve species-specific discrepancies .
Q. What computational strategies are effective for predicting this compound interactions in understudied biological systems?
Combine homology modeling (e.g., SWISS-MODEL) with machine learning frameworks:
- Train classifiers on gold-standard interaction datasets (e.g., STRING or BioGRID) using features like sequence similarity, domain architecture, and gene co-expression .
- Validate predictions via structural docking simulations (e.g., HADDOCK) and experimental cross-linking MS .
- Account for false positives by integrating orthogonal data (e.g., yeast two-hybrid vs. affinity purification) .
Q. How should researchers optimize this compound detection in heterogeneous samples (e.g., tissues with high lipid content)?
Modify protocols to mitigate interference:
- Pre-clear samples via ultracentrifugation or lipid-absorbent resins (e.g., Liposorb™).
- Use detergent-compatible silver staining kits (e.g., Thermo Fisher’s SilverQuest™) to prevent lipid-induced quenching .
- Validate results with alternative methods like ELISA, which is less affected by sample turbidity .
Methodological Guidance
Q. What steps ensure reproducibility in this compound characterization studies?
Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Document all experimental parameters (e.g., antibody lot numbers, centrifugation speeds) in supplementary materials .
- Deposit raw data (e.g., gel images, MS spectra) in public repositories like Figshare or Zenodo.
- Use controlled vocabularies (e.g., Gene Ontology terms) for functional annotations .
Q. How can researchers resolve low signal-to-noise ratios in silver-stained gels?
- Optimize fixation and sensitization steps: Prolong glutaraldehyde fixation (30+ minutes) to reduce background .
- Limit protein loading to ≤10 µg per lane to prevent over-staining.
- Employ destaining protocols with citric acid or EDTA to remove non-specific silver deposits .
Data Interpretation and Reporting
Q. What statistical approaches are appropriate for analyzing this compound quantitation data with high variability?
- Apply non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality.
- Use mixed-effects models to account for batch effects in multi-experiment studies .
- Report effect sizes (e.g., Cohen’s d) instead of relying solely on p-values to highlight biological relevance .
Q. How should researchers address incomplete or ambiguous this compound functional annotations in public databases?
- Perform literature mining using tools like PubMed’s Clinical Queries or Google Scholar’s "Cited by" feature to identify recent studies .
- Submit curated annotations to databases like UniProt or OMIM to improve community resources .
Cross-Disciplinary Applications
Q. What ethical and technical challenges arise when studying this compound in clinical samples (e.g., human CSF or plasma)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
